Product packaging for Boc-AEDI-OH(Cat. No.:CAS No. 144700-78-7)

Boc-AEDI-OH

Cat. No.: B2402554
CAS No.: 144700-78-7
M. Wt: 295.41
InChI Key: FUMPSJKFHVLVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-AEDI-OH is a specialty amino acid derivative designed for solid-phase peptide synthesis (SPPS) utilizing the Boc (tert-butoxycarbonyl) protection strategy. The Boc group safeguards the alpha-amino function during the chain assembly process, and can be removed under mild acidic conditions without affecting other susceptible side chains. This compound serves as a crucial building block for introducing the AEDI residue into synthetic peptide sequences, allowing researchers to explore structure-activity relationships and develop novel peptide-based probes and therapeutics. As a key intermediate, it finds specific application in pharmaceutical research and the synthesis of complex organic molecules. Its consistent high purity ensures reliable coupling efficiency and reproducibility in experimental results. Like similar Boc-protected amino acids, it may require specific handling and storage conditions, such as protection from moisture and storage in a cool, dry place, to maintain stability. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use, or for human consumption. (The specific chemical structure, exact molecular weight, and detailed physicochemical properties for this compound need to be verified and inserted here.)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO4S2 B2402554 Boc-AEDI-OH CAS No. 144700-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S2/c1-10(2,3)16-9(15)12-6-7-17-18-11(4,5)8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMPSJKFHVLVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Application of Boc-AEDI-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and application of Boc-AEDI-OH, a heterobifunctional linker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document outlines the core characteristics of the molecule, offers a generalized protocol for its application, and presents a logical workflow for the generation of ADCs.

Core Structure and Properties of this compound

This compound, chemically known as 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid, is a specialized linker molecule designed for the covalent attachment of biomolecules.[1][2] Its structure features three key components: a Boc-protected amine, a sterically hindered disulfide bond, and a terminal carboxylic acid. This unique combination of functional groups makes it a valuable tool in the stepwise synthesis of complex bioconjugates.[1]

The tert-butoxycarbonyl (Boc) protecting group on the primary amine allows for controlled, orthogonal synthesis strategies.[1] This acid-labile group ensures the amine remains unreactive until its desired deprotection, typically under acidic conditions. The terminal carboxylic acid provides a reactive handle for coupling with amine-containing molecules, such as the lysine residues on an antibody, to form stable amide bonds.[1]

A defining feature of this compound is the presence of two methyl groups adjacent to the disulfide bond. This steric hindrance significantly enhances the stability of the disulfide linkage, leading to lower cleavage rates compared to unsubstituted disulfide linkers.[2] This increased stability is particularly advantageous in the context of ADCs, as it minimizes premature drug release in systemic circulation, thereby improving the therapeutic window.[2]

PropertyValueReference
Chemical Name 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid[1]
Synonyms 2-((2-(tert-butoxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid, 2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid, 2-[[2-(tert-Butoxycarbonylamino)ethyl]dithio]isobutyric acid[1]
CAS Number 144700-78-7[2]
Molecular Formula C₁₁H₂₁NO₄S₂[2]
Molecular Weight 295.42 g/mol [2]
Storage Temperature 2-8°C[2]

Experimental Protocols

The application of this compound in creating an antibody-drug conjugate generally follows a multi-step process. The following is a generalized protocol based on standard bioconjugation techniques.

Protocol: General Procedure for Antibody-Drug Conjugation using this compound

This protocol outlines the conceptual steps for conjugating a cytotoxic drug to a monoclonal antibody (mAb) using the this compound linker.

1. Activation of this compound:

  • The carboxylic acid moiety of this compound is activated to facilitate amide bond formation with the antibody. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
  • Materials: this compound, N-hydroxysuccinimide (NHS), a carbodiimide coupling agent (e.g., EDC or DCC), and an anhydrous organic solvent (e.g., DMF or DMSO).
  • Procedure:
  • Dissolve this compound and NHS in the organic solvent.
  • Add the carbodiimide coupling agent to the solution.
  • Allow the reaction to proceed at room temperature to form the Boc-AEDI-NHS ester.
  • The activated linker can be used immediately or stored under appropriate conditions.

2. Conjugation of Activated Linker to the Antibody:

  • The activated Boc-AEDI-NHS ester is reacted with the monoclonal antibody. The NHS ester will react with the primary amines of lysine residues on the antibody surface to form stable amide bonds.
  • Materials: Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0), activated Boc-AEDI-NHS ester.
  • Procedure:
  • Add the activated Boc-AEDI-NHS ester to the antibody solution. The molar ratio of linker to antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
  • Incubate the reaction mixture, typically at room temperature or 4°C with gentle mixing.
  • Purify the antibody-linker conjugate using size exclusion chromatography or dialysis to remove excess linker and byproducts.

3. Deprotection of the Boc Group:

  • The Boc protecting group on the terminal amine of the conjugated linker is removed to allow for the attachment of the drug.
  • Materials: Antibody-linker conjugate, an acidic solution (e.g., trifluoroacetic acid (TFA) in a suitable solvent).
  • Procedure:
  • Expose the antibody-linker conjugate to the acidic solution for a controlled period to cleave the Boc group.
  • Neutralize the reaction and purify the deprotected antibody-linker conjugate to remove the acid and byproducts.

4. Conjugation of the Drug to the Antibody-Linker Construct:

  • The cytotoxic drug, which has been modified to contain a suitable reactive group (e.g., a maleimide or an activated ester), is then conjugated to the deprotected amine on the antibody-linker.
  • Materials: Deprotected antibody-linker conjugate, activated cytotoxic drug.
  • Procedure:
  • Add the activated drug to the solution of the deprotected antibody-linker conjugate.
  • Allow the conjugation reaction to proceed under optimized conditions (e.g., pH, temperature).
  • Purify the final antibody-drug conjugate using chromatography techniques to remove any unconjugated drug and other reagents.
  • Characterize the final ADC for purity, DAR, and biological activity.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the production of an Antibody-Drug Conjugate (ADC) using a disulfide-containing linker like this compound.

ADC_Production_Workflow cluster_linker_prep Linker-Drug Preparation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification Boc_AEDI This compound Linker_Drug Linker-Drug Conjugate Boc_AEDI->Linker_Drug Activation & Coupling Activated_Drug Activated Cytotoxic Drug Activated_Drug->Linker_Drug Conjugation Conjugation Reaction Linker_Drug->Conjugation Antibody Monoclonal Antibody (mAb) Reduced_Ab Reduced mAb Antibody->Reduced_Ab Reduction of Disulfides Reduced_Ab->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Removal of Unconjugated Species Final_ADC Final Antibody-Drug Conjugate Purification->Final_ADC

Caption: Generalized workflow for ADC production.

This diagram outlines the key stages in producing an ADC, starting with the separate preparations of the linker-drug moiety and the antibody, followed by their conjugation and subsequent purification to yield the final, active therapeutic agent.

References

Boc-AEDI-OH: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-AEDI-OH, with the systematic name 2-((2-((tert-Butoxycarbonyl)amino)ethyl)disulfanyl)-2-methylpropanoic acid, is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug delivery. Its structure features a Boc-protected amine, a stable disulfide bond, and a terminal carboxylic acid, making it a valuable building block in the synthesis of more complex biomolecules, particularly in the development of antibody-drug conjugates (ADCs). The strategic placement of methyl groups adjacent to the disulfide linkage enhances its stability, a critical attribute for controlled drug release. This guide provides a comprehensive overview of the chemical properties and a detailed synthesis protocol for this compound.

Chemical Properties

This compound is a white to off-white solid at room temperature. Below is a summary of its key chemical properties.

PropertyValueReference
CAS Number 144700-78-7[1][2]
Molecular Formula C11H21NO4S2[1][2]
Molecular Weight 295.42 g/mol [1][2]
Appearance White to off-white solidInferred from similar compounds
Storage Temperature 2-8°C or -20°C[1]
Solubility Soluble in organic solvents such as DMF and DMSO.General knowledge for similar compounds
Melting Point Not available
Boiling Point Not available

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of an amine, followed by the formation of an unsymmetrical disulfide. The following is a representative experimental protocol based on established chemical principles for the synthesis of similar compounds.

Experimental Protocol

Step 1: Synthesis of N-(tert-butoxycarbonyl)-2-aminoethanethiol (Boc-cysteamine)

  • Reaction Setup: To a solution of cysteamine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add a base like triethylamine (TEA) or sodium bicarbonate to neutralize the hydrochloride salt.

  • Boc Protection: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) portion-wise while stirring vigorously.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Boc-cysteamine.

Step 2: Synthesis of 2-((2-((tert-Butoxycarbonyl)amino)ethyl)disulfanyl)-2-methylpropanoic acid (this compound)

  • Thiol Activation (optional): In some procedures, the thiol from Step 1 can be activated, for example, by conversion to a sulfenyl chloride. However, a more direct approach is often possible.

  • Disulfide Bond Formation: A common method for forming unsymmetrical disulfides is the reaction of a thiol with a sulfenylating agent. Alternatively, a thiol-disulfide exchange reaction can be employed. A plausible route involves the reaction of Boc-cysteamine (1 equivalent) with a suitable derivative of 2-methyl-2-sulfanylpropanoic acid. A more direct synthesis involves the reaction of Boc-cysteamine with 2-bromo-2-methylpropanoic acid under basic conditions, which can proceed via an initial S-alkylation followed by disulfide formation, though this may require specific catalysts or conditions. A more controlled method involves the reaction of a pre-formed activated thiol derivative.

  • A more specific protocol involves:

    • Dissolve 2-bromo-2-methylpropanoic acid (1 equivalent) in a suitable solvent.

    • In a separate flask, prepare a solution of Boc-cysteamine (1 equivalent) and a base (e.g., potassium carbonate, 2-3 equivalents) in a polar aprotic solvent like DMF.

    • Slowly add the solution of 2-bromo-2-methylpropanoic acid to the Boc-cysteamine solution at room temperature.

    • Stir the reaction mixture for 24-48 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, this compound, can be purified by flash column chromatography.

Logical Workflow for this compound Synthesis

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Disulfide Formation Cysteamine Cysteamine Hydrochloride BocCysteamine Boc-Cysteamine Cysteamine->BocCysteamine Base (e.g., TEA) BocCysteamine_ref Boc-Cysteamine BocAnhydride Boc-Anhydride BocAnhydride->BocCysteamine BromoAcid 2-Bromo-2-methylpropanoic Acid BocAEDI This compound BromoAcid->BocAEDI Base (e.g., K2CO3) BocCysteamine_ref->BocAEDI

References

The Strategic Role of the Boc Protecting Group in the Versatile Linker Boc-AEDI-OH: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation and drug development, precision and control are paramount. The design of linker molecules, which bridge bioactive payloads to targeting moieties like antibodies, is a critical determinant of the final conjugate's efficacy, stability, and safety. Boc-AEDI-OH, a heterobifunctional linker, has emerged as a valuable tool in this domain. At the heart of its strategic utility lies the tert-butyloxycarbonyl (Boc) protecting group. This in-depth technical guide elucidates the indispensable role of the Boc group in the application of this compound, providing detailed experimental insights and quantitative data for researchers in the field.

The Chemical Architecture and Core Function of this compound

This compound (2-((2-(tert-Butoxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid) is a sophisticated linker molecule designed for a multi-step bioconjugation strategy. Its structure is comprised of three key functional components:

  • A carboxylic acid (-OH) group, which serves as a reactive handle for conjugation to amine-containing molecules, such as cytotoxic drugs, through stable amide bond formation.

  • A disulfide bond (-S-S-) , which acts as a cleavable element. This bond is relatively stable in the bloodstream but can be readily cleaved in the reducing intracellular environment of a target cell, ensuring the release of the conjugated payload. The two methyl groups adjacent to the disulfide bond in the AEDI (aminoethyldithio-isobutyric) moiety provide steric hindrance, which enhances the linker's stability and reduces the rate of premature cleavage.[1]

  • A Boc-protected amine , which is the focus of this guide. The tert-butyloxycarbonyl group temporarily masks the primary amine, preventing it from engaging in undesired reactions during the initial conjugation steps.

The primary role of the Boc group is to enforce a specific order of reactions, a concept known as orthogonality in chemical synthesis. By protecting the amine, a researcher can selectively activate the carboxylic acid and couple it to a desired payload molecule without the risk of the linker polymerizing with itself or engaging in other side reactions via its amine terminus.

The Indispensable Role of the Boc Protecting Group

The Boc group is a widely utilized protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a range of conditions and its facile removal under mild acidic conditions.[2] In the context of this compound, its function is multi-faceted and crucial for the successful synthesis of well-defined bioconjugates.

Key Advantages Conferred by the Boc Group:

  • Controlled Reactivity and Stepwise Synthesis: The Boc group ensures that the amine end of the linker remains inert while the carboxylic acid end is activated for conjugation. This allows for a controlled, stepwise approach where a drug or other payload is first attached to the linker. Once this payload-linker conjugate is formed and purified, the Boc group can be removed to reveal the amine, which is then available for conjugation to a second molecule, such as an antibody. This strategic protection is fundamental to creating complex architectures like Antibody-Drug Conjugates (ADCs).

  • Prevention of Side Reactions: Without the Boc group, the free amine would be a potent nucleophile, capable of reacting with the activated carboxylic acid of another linker molecule. This would lead to the formation of undesired oligomers and a complex mixture of products, significantly reducing the yield of the desired conjugate and complicating purification efforts.

  • Enhanced Stability and Handling: The Boc group renders the amine as a less reactive carbamate, which can improve the overall stability and handling of the linker molecule during synthesis and storage.

  • Orthogonal Deprotection: The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA) without affecting other common protecting groups or the integrity of the payload and the disulfide bond.[3][4] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the selective deprotection of one functional group in the presence of many others.

The logical workflow enabled by the Boc group is visualized in the diagram below.

Boc_AEDI_OH_Workflow cluster_step1 Step 1: Payload Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Bioconjugation Boc_AEDI_OH This compound Activated_Linker Activated this compound (e.g., NHS ester) Boc_AEDI_OH->Activated_Linker Activation (e.g., EDC, NHS) Payload Payload (e.g., Drug) with -NH2 group Conjugate1 Boc-Linker-Payload Payload->Conjugate1 Amide Bond Formation Activated_Linker->Conjugate1 Amide Bond Formation Deprotection Amine-Linker-Payload Conjugate1->Deprotection Acid Treatment (e.g., TFA) Final_ADC Final Bioconjugate (e.g., ADC) Deprotection->Final_ADC Conjugation Antibody Targeting Moiety (e.g., Antibody) Antibody->Final_ADC Conjugation

Caption: Workflow for bioconjugate synthesis using this compound.

Quantitative Data and Stability

While specific quantitative data for this compound is often proprietary or found within specific patent literature, the principles of its design are well-established. The stability of disulfide linkers is a critical parameter for ADCs, as premature release of the cytotoxic payload can lead to systemic toxicity. The steric hindrance provided by the gem-dimethyl groups on the isobutyric acid portion of this compound significantly enhances its stability in plasma compared to less hindered disulfide linkers.

Linker FeatureParameterTypical Value/ObservationSignificance
Boc Protection Reaction SelectivityHighPrevents oligomerization and ensures defined product formation.
Deprotection Yield>95% (with TFA)Efficient unmasking of the amine for subsequent conjugation.
Disulfide Bond Plasma StabilityEnhancedGem-dimethyl substitution reduces susceptibility to thiol-disulfide exchange in circulation.[1]
Intracellular CleavageEfficientRapidly cleaved by intracellular glutathione, releasing the payload.

The choice of linker chemistry has a profound impact on the pharmacokinetic profile and overall efficacy of an ADC. The stability endowed by the hindered disulfide in this compound is a key design feature to prolong the circulation half-life of the intact ADC, allowing it to reach the target tumor cells.

Experimental Protocols

The following are generalized yet detailed protocols for the key steps involving this compound. Researchers should note that specific conditions may need to be optimized based on the specific payload and biomolecule being used.

Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and a payload containing a primary amine.

Objective: To synthesize a Boc-protected linker-payload conjugate.

Materials:

  • This compound

  • Amine-containing payload (e.g., a cytotoxic drug)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Reverse-phase HPLC for purification

Methodology:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

  • In a separate flask, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF. Add DIEA (2.5 equivalents) to this solution.

  • Slowly add the activated this compound solution to the payload solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the resulting Boc-linker-payload conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol1_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Boc_AEDI_OH This compound Reagents1 EDC, NHS in DMF Activated_Ester Boc-AEDI-NHS Ester Reagents1->Activated_Ester Conjugate Boc-Linker-Payload Activated_Ester->Conjugate Payload Payload-NH2 DIEA DIEA in DMF DIEA->Conjugate HPLC RP-HPLC Conjugate->HPLC Final_Product Pure Conjugate HPLC->Final_Product

References

The Strategic Application of Reducible Linkers in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy for selectively eliminating disease-causing proteins by coopting the cell's natural protein disposal machinery. A critical component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The linker's chemical nature not only influences the physicochemical properties of the PROTAC but can also be engineered to impart conditional activity. This guide provides an in-depth exploration of the application of reducible disulfide-containing linkers, exemplified by precursors like Boc-AEDI-OH, in the development of next-generation, conditionally active protein degraders.

Introduction to Conditionally Active PROTACs

A significant challenge in the development of potent PROTACs is mitigating off-target effects and enhancing tumor selectivity. One promising approach is the design of "conditional PROTACs" that are activated by specific stimuli within the target microenvironment. Cancer cells, for instance, often exhibit elevated levels of reactive oxygen species (ROS) and glutathione (GSH). This unique biochemical signature can be exploited by incorporating environmentally sensitive functionalities, such as disulfide bonds, into the PROTAC linker.

This compound (2-((2-(tert-Butoxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid) represents a valuable, albeit not yet explicitly documented in TPD literature, building block for constructing such reducible linkers. Its Boc-protected amine allows for controlled, stepwise synthesis, while the carboxylic acid provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand. The disulfide bond within its structure is the key to conditional activation.

Mechanism of Action of Disulfide-Linked PROTACs

PROTACs featuring a disulfide linker are designed to be relatively stable and inactive in the systemic circulation. Upon entering a cell with a high concentration of reducing agents like glutathione, the disulfide bond is cleaved. This cleavage event can trigger the activation of the PROTAC in several ways:

  • Release of the Active Degrader: The disulfide bond can be part of a larger caging group that masks the activity of the PROTAC. Its cleavage unmasks the active molecule, allowing it to bind to both the target protein and the E3 ligase, thereby initiating protein degradation.

  • Conformational Change: The linker's integrity is crucial for the proper orientation of the two ligands to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase). Cleavage of the disulfide bond can induce a conformational change that facilitates the formation of this complex.

This targeted activation strategy enhances the therapeutic window by minimizing the degradation of the target protein in healthy tissues and concentrating the therapeutic effect within the desired cellular environment.

Quantitative Data on Reducible PROTACs

While specific data for PROTACs utilizing a this compound derived linker is not yet available in the public domain, the following table summarizes representative quantitative data for PROTACs employing disulfide-based conditional activation strategies. This data illustrates the potential efficacy of this approach.

PROTAC Name/TypeTarget ProteinE3 Ligase RecruitedCell LineDC50 (Concentration for 50% degradation)Dmax (% of maximum degradation)Citation
Aptamer-PROTAC Conjugate (APC)BRD4CRBNBreast Cancer CellsNot specified in snippetNot specified in snippet[1]
GSH-responsive ERα PROTACERαVHLBreast Cancer CellsSignificantly enhanced in cancer cellsNot specified in snippet[2]
Nano-PROTAC (ARV@PDSA)BRD4Not specified in snippetCancer CellsImproved degradation vs. free PROTACNot specified in snippet[3][4]

Note: The available search results snippets often describe the enhanced and selective activity of these reducible PROTACs qualitatively rather than providing specific DC50 and Dmax values.

Experimental Protocols

The evaluation of disulfide-linked PROTACs involves a series of in vitro and cell-based assays to confirm their conditional activity and efficacy.

Synthesis of a Disulfide-Linked PROTAC

The synthesis of a PROTAC with a reducible linker is a multi-step process. The following is a generalized protocol that could be adapted for a building block like this compound.

  • Synthesis of Linker Precursors:

    • One end of the linker is functionalized with a group suitable for reaction with the target protein ligand (e.g., a carboxylic acid for amide bond formation).

    • The other end is functionalized for reaction with the E3 ligase ligand (e.g., an amine for amide bond formation or an azide/alkyne for click chemistry).

    • A precursor like this compound would first have its Boc protecting group removed from the amine. This amine could then be coupled to a target protein ligand that has a carboxylic acid. The carboxylic acid of the this compound moiety would then be activated for coupling to an amine on the E3 ligase ligand.

  • Conjugation to Ligands:

    • The bifunctional linker is sequentially conjugated to the target protein ligand and the E3 ligase ligand using appropriate coupling chemistries, such as amide bond formation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

  • Purification and Characterization:

    • The final PROTAC molecule is purified using techniques like high-performance liquid chromatography (HPLC).

    • The structure and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Reductive Cleavage Assay

This assay confirms that the disulfide linker is cleaved in a reducing environment.

  • Dissolve the PROTAC in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Add a reducing agent, such as glutathione (GSH) or dithiothreitol (DTT), at a concentration mimicking the intracellular environment of target cells (e.g., 1-10 mM GSH).

  • Incubate the mixture at 37°C for various time points.

  • Analyze the reaction mixture by HPLC or LC-MS to monitor the disappearance of the parent PROTAC and the appearance of the cleaved products.

Western Blotting for Target Protein Degradation

This is the standard assay to measure the extent of protein degradation in cells.

  • Cell Culture and Treatment:

    • Plate the target cells (e.g., a cancer cell line) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the disulfide-linked PROTAC for different durations (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known active degrader).

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane and then incubate it with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot.

    • Normalize the target protein band intensity to a loading control (e.g., α-Tubulin or GAPDH).

Cell Viability Assay

This assay assesses the cytotoxic effect of the PROTAC on cancer cells versus normal cells.

  • Seed both cancer cells and a non-cancerous control cell line in 96-well plates.

  • Treat the cells with a range of PROTAC concentrations for a prolonged period (e.g., 72 hours).

  • Assess cell viability using a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available cell viability kit.

  • Measure the absorbance or fluorescence according to the manufacturer's instructions and calculate the IC50 (concentration for 50% inhibition of cell growth).

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell (High GSH) Inactive_PROTAC Inactive Disulfide- Linked PROTAC Active_PROTAC Active PROTAC Inactive_PROTAC->Active_PROTAC GSH-mediated reduction Ternary_Complex Target-PROTAC-E3 Ternary Complex Active_PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation Experimental_Workflow Start Start: Disulfide-Linked PROTAC Candidate Synthesis Chemical Synthesis and Purification Start->Synthesis Cleavage_Assay In Vitro Reductive Cleavage Assay (GSH/DTT) Synthesis->Cleavage_Assay Degradation_Assay Cell-Based Degradation Assay (Western Blot) Cleavage_Assay->Degradation_Assay Viability_Assay Cell Viability Assay (Tumor vs. Normal Cells) Degradation_Assay->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Viability_Assay->Data_Analysis End End: Candidate Evaluation Data_Analysis->End Logical_Relationship PROTAC Disulfide-Linked PROTAC Target_Ligand Target Protein Ligand PROTAC->Target_Ligand contains E3_Ligase_Ligand E3 Ligase Ligand PROTAC->E3_Ligase_Ligand contains Linker Reducible Disulfide Linker (e.g., from this compound) PROTAC->Linker contains Linker->Target_Ligand connects Linker->E3_Ligase_Ligand connects

References

An In-depth Technical Guide to the Disulfide Bond in Boc-AEDI-OH Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive technical overview of the Boc-AEDI-OH linker, with a specific focus on the crucial role of its disulfide bond in the field of drug delivery and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the linker's structure, synthesis, and the mechanics of its cleavage, supported by experimental insights and data.

Introduction to Disulfide Linkers in Drug Conjugates

Disulfide linkers are a cornerstone in the design of advanced drug delivery systems, most notably in antibody-drug conjugates (ADCs).[1][] Their utility stems from the unique nature of the disulfide bond (R-S-S-R'), which maintains stability in the bloodstream but can be selectively cleaved within the reducing environment of target cells.[][] This conditional cleavage allows for the controlled release of a therapeutic payload, enhancing efficacy while minimizing off-target toxicity.[4] The intracellular reduction is primarily mediated by glutathione (GSH), which is found in significantly higher concentrations within tumor cells compared to the extracellular environment.[]

The this compound Linker: Structure and Enhanced Stability

This compound, chemically known as 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid, is a specialized linker designed for bioconjugation.[5] Its structure features a Boc-protected amine, a terminal carboxylic acid for conjugation, and a sterically hindered disulfide bond.

Key Structural Features:

  • Boc-Protected Amine: The acid-labile tert-butoxycarbonyl (Boc) group provides a protective handle for the amine, allowing for controlled, stepwise synthesis and conjugation strategies.[6]

  • Terminal Carboxylic Acid: This functional group enables efficient coupling to amine-containing molecules, such as antibodies or other targeting ligands, to form stable amide bonds.[6]

  • Hindered Disulfide Bond: The presence of two methyl groups adjacent to the disulfide bond provides steric hindrance. This structural feature significantly increases the linker's stability and results in lower cleavage rates compared to unsubstituted disulfide linkers.[5] This enhanced stability is particularly advantageous for improving lysosomal stability.[5]

Below is a diagram illustrating the chemical structure of the this compound linker.

Boc_AEDI_OH_Structure cluster_boc Boc Group cluster_ethyl Ethyl Chain cluster_disulfide Disulfide Bridge cluster_isobutyric Isobutyric Acid Moiety Boc Boc-NH- Ethyl -(CH2)2- Disulfide -S-S- Isobutyric C(CH3)2-COOH

Caption: Chemical structure of the this compound linker.

Quantitative Data: Stability and Cleavage

While specific quantitative data for this compound is limited in publicly available literature, the principles of sterically hindered disulfide linkers suggest the following trends when compared to less hindered analogs like a non-methylated Boc-SS-Linker.

ParameterThis compound (Hindered)Unsubstituted Disulfide Linker
Plasma Stability HighModerate to High
Intracellular Cleavage Rate (High GSH) ModerateHigh
Lysosomal Stability HigherLower
Off-target Cleavage LowHigher

This table summarizes the expected comparative performance based on the known effects of steric hindrance on disulfide bond stability.

Experimental Protocols

1. Synthesis of Boc-Protected Amino Acids (General Procedure)

The synthesis of Boc-protected amino acids, a core component of the this compound linker, generally involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Amino acid (e.g., 2-amino-2-methylpropionic acid)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) solution (1.0 N)

  • 1,4-dioxane

  • Ethyl acetate

  • Potassium hydrogen sulfate (KHSO₄) solution or Hydrochloric acid (HCl) (1N)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amino acid in a mixture of 1.0 N NaOH solution and 1,4-dioxane.[7]

  • Add di-tert-butyl dicarbonate (Boc₂O) to the solution.[7]

  • Stir the reaction mixture at room temperature for approximately 16 hours.[7]

  • Remove the 1,4-dioxane by distillation under reduced pressure.[7]

  • Acidify the remaining aqueous solution to a pH of approximately 3 using a KHSO₄ solution or 1N HCl.[7] This step is crucial for protonating the carboxylic acid, making it extractable into an organic solvent.

  • Extract the product into ethyl acetate.[7]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.[7]

2. Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions.

Materials:

  • Boc-protected compound

  • Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA))

Procedure:

  • Dissolve the Boc-protected compound in the acidic solution.

  • Stir the reaction at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Evaporate the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.

3. Disulfide Bond Cleavage Assay (General Protocol)

This protocol outlines a general method to assess the cleavage of the disulfide bond in the presence of a reducing agent like glutathione (GSH).

Materials:

  • Disulfide-containing compound (e.g., this compound conjugate)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical instrument (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a stock solution of the disulfide-containing compound in a suitable solvent (e.g., DMSO).

  • Prepare a solution of GSH in PBS at a concentration relevant to the intracellular environment (e.g., 1-10 mM).

  • Initiate the cleavage reaction by adding the stock solution of the disulfide compound to the GSH solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Analyze the samples by HPLC or LC-MS to quantify the remaining intact compound and the formation of the cleaved products.

Signaling Pathways and Experimental Workflows

Mechanism of Intracellular Disulfide Cleavage

The primary mechanism for the cleavage of disulfide linkers within tumor cells involves reaction with glutathione (GSH).[] This process, known as thiol-disulfide exchange, leads to the release of the conjugated drug. The enzymes thioredoxin (TRX) and glutaredoxin (GRX) can also catalyze the cleavage of disulfide bonds.[8]

Disulfide_Cleavage ADC Antibody-Drug Conjugate (with Disulfide Linker) Internalization Internalization into Target Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Disulfide Bond Cleavage Lysosome->Cleavage GSH Glutathione (GSH) GSH->Cleavage Enzymes Thioredoxin (TRX) & Glutaredoxin (GRX) Enzymes->Cleavage Drug Released Drug Cleavage->Drug Target Intracellular Target Drug->Target Effect Cell Death Target->Effect

Caption: Intracellular cleavage of a disulfide-linked ADC.

Typical Experimental Workflow for ADC Development

The development of an ADC using a linker like this compound involves several key stages, from initial conjugation to in vivo evaluation.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synth Linker Synthesis (e.g., this compound) Conjugation Antibody-Linker-Drug Conjugation Linker_Synth->Conjugation Drug_Mod Drug Modification Drug_Mod->Conjugation Purification Purification & Characterization Conjugation->Purification Stability Plasma Stability Assay Purification->Stability Cleavage_Assay Cleavage Assay (e.g., with GSH) Purification->Cleavage_Assay Cytotoxicity Cell Viability/Cytotoxicity Assay Purification->Cytotoxicity PK Pharmacokinetics (PK) Study Cytotoxicity->PK Efficacy Tumor Xenograft Model Efficacy PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Experimental workflow for ADC development.

Conclusion

The this compound linker represents a sophisticated tool in the design of targeted drug delivery systems. Its sterically hindered disulfide bond offers a favorable balance between stability in circulation and efficient cleavage within the target cell's reducing environment. This enhanced stability profile, a direct result of the methyl groups adjacent to the disulfide bridge, makes it a promising candidate for the development of next-generation ADCs and other bioconjugates with improved therapeutic windows. Further research and quantitative analysis of its cleavage kinetics under various biological conditions will continue to refine its application in creating more effective and safer targeted therapies.

References

The Pivotal Role of the Terminal Carboxylic Acid in Boc-AEDI-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-AEDI-OH (2-((2-((tert-Butoxycarbonyl)amino)ethyl)disulfanyl)-2-methylpropanoic acid) is a heterobifunctional linker widely utilized in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs). Its structure incorporates three key components: an acid-labile Boc-protected amine, a sterically hindered disulfide bond, and a terminal carboxylic acid. While each component plays a critical role, the terminal carboxylic acid is the linchpin for covalent attachment to amine-bearing molecules, enabling the construction of complex bioconjugates. This technical guide provides an in-depth analysis of the function of this terminal carboxylic acid, including its reactivity, methods for its activation, and its significance in the broader context of drug development.

The Function and Reactivity of the Terminal Carboxylic Acid

The terminal carboxylic acid of this compound is the primary reactive handle for conjugation to nucleophilic groups, most notably the primary amines found in the side chains of lysine residues and at the N-terminus of proteins and peptides. In its native state, the carboxylic acid is relatively unreactive towards direct amide bond formation with amines under physiological conditions. This stability is advantageous, allowing for the purification and storage of the linker without degradation.

To facilitate amide bond formation, the carboxylic acid must be "activated" to convert the hydroxyl group into a better leaving group. This process enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine. The reactivity of the carboxylic acid in this compound is influenced by the adjacent gem-dimethyl groups, which provide steric hindrance. This hindrance can affect the rate of activation and coupling, a factor that must be considered in experimental design.

The general pKa of a carboxylic acid is in the range of 4-5[1]. The specific pKa of the carboxylic acid in this compound is not widely reported but is expected to be in this typical range. The electron-withdrawing effect of the nearby disulfide bond may slightly increase its acidity (lower the pKa) compared to a simple alkyl carboxylic acid.

Quantitative Data on Carboxylic Acid Activation and Coupling

ParameterTypical Value RangeNotes
Activation Efficiency > 90%The conversion of the carboxylic acid to an NHS-ester using EDC and NHS is typically very efficient under optimal conditions.
Coupling Yield (Peptide) 70-95%The yield of the final amide product when coupling to a small peptide. The steric hindrance from the gem-dimethyl groups on this compound may necessitate longer reaction times or slightly elevated temperatures to achieve high yields.
Coupling Yield (Antibody) 30-70%Conjugation to a large protein like an antibody is often less efficient due to steric hindrance and the presence of multiple competing reactive sites. The final Drug-to-Antibody Ratio (DAR) is a key metric.
Hydrolysis of NHS-ester t½ ≈ 10 min - 4 hThe activated NHS-ester is susceptible to hydrolysis. The half-life is highly pH-dependent, being shorter at higher pH values[2]. This necessitates prompt use of the activated linker.

Experimental Protocols

Activation of this compound Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the general procedure for activating the terminal carboxylic acid of this compound to make it reactive towards primary amines.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF, or Dichloromethane - DCM) for organic reactions, or an appropriate aqueous buffer (e.g., MES or PBS, pH 6.0-7.5) for reactions with biomolecules.

  • Amine-containing molecule (e.g., peptide, protein)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Dissolution: Dissolve this compound in the chosen reaction solvent.

  • Pre-activation: Add NHS (or Sulfo-NHS) to the this compound solution at a 1.1 to 1.5 molar excess.

  • Initiation of Activation: Add EDC to the solution at a 1.1 to 1.5 molar excess relative to this compound. Allow the activation reaction to proceed for 15-60 minutes at room temperature. For reactions in aqueous buffers, this step should be performed immediately before the addition of the amine-containing molecule.

  • Conjugation: Add the amine-containing molecule to the activated this compound solution. The molar ratio will depend on the desired degree of labeling. For proteins, a 5-20 fold molar excess of the linker is common.

  • Reaction: Allow the conjugation reaction to proceed for 2 hours to overnight at room temperature or 4°C. The optimal time should be determined empirically.

  • Quenching: Quench any unreacted NHS-ester by adding a quenching reagent.

  • Purification: Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC, to remove unreacted linker and byproducts.

Visualization of Key Processes

Activation and Coupling of the Carboxylic Acid

Activation_and_Coupling cluster_activation Activation Step cluster_coupling Coupling Step Boc_AEDI_OH This compound (-COOH) Activated_Ester Activated NHS-Ester Boc_AEDI_OH->Activated_Ester Activation Amine_Molecule Amine-containing Molecule (e.g., Antibody) (-NH2) Activated_Ester->Amine_Molecule Reaction EDC_NHS EDC / NHS Conjugate Boc-AEDI-Conjugate (Amide Bond) Amine_Molecule->Conjugate Nucleophilic Attack ADC_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Boc_AEDI_OH This compound Activate_COOH Activate Carboxylic Acid (EDC/NHS) Boc_AEDI_OH->Activate_COOH Antibody Antibody (mAb) with Lysine (-NH2) Activate_COOH->Antibody Couple to mAb Linker_Ab Linker-Antibody Conjugate Antibody->Linker_Ab Deprotection Remove Boc Group (Acid) Linker_Ab->Deprotection Free_Amine Linker-Ab with Free Amine Deprotection->Free_Amine Drug Cytotoxic Drug with reactive group Free_Amine->Drug Couple to Drug Final_ADC Final Antibody-Drug Conjugate (ADC) Drug->Final_ADC ADC_Circulation ADC in Circulation Final_ADC->ADC_Circulation Systemic Administration Target_Cell Target Cancer Cell (Antigen Positive) ADC_Circulation->Target_Cell Targeting Internalization Binding and Internalization Target_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Disulfide Cleavage (e.g., by Glutathione) Lysosome->Drug_Release Released_Drug Released Cytotoxic Drug Drug_Release->Released_Drug Cell_Death Apoptosis Released_Drug->Cell_Death

References

The Strategic Integration of Boc-AEDI-OH in PROTAC Linker Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of target proteins. The linker, the architectural bridge connecting the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, pharmacokinetics, and overall success. This technical guide provides an in-depth exploration of Boc-AEDI-OH, a specialized linker building block, in the context of advanced PROTAC design, with a focus on creating redox-sensitive and sterically hindered linkers.

Core Concept: The Role of this compound

This compound (2-((2-(tert-butoxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid) is a heterobifunctional linker precursor that offers unique advantages in the construction of sophisticated PROTACs.[1] Its structure incorporates three key features:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for orthogonal synthesis strategies. It provides a stable amine protection that can be selectively removed under acidic conditions, enabling controlled, stepwise assembly of the PROTAC molecule.[2]

  • A Carboxylic Acid: This functional group facilitates straightforward conjugation to amine-containing warheads or E3 ligase ligands through standard amide bond formation reactions.[2]

  • A Sterically Hindered Disulfide Bond: The disulfide bond introduces a redox-sensitive cleavage site. The gem-dimethyl substitution adjacent to the disulfide bond provides steric hindrance, which can enhance the stability of the linker in circulation while still permitting cleavage in the highly reductive intracellular environment rich in glutathione.[1]

Chemical Structure of this compound

PropertyValue
Chemical Name 2-((2-(tert-butoxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid
CAS Number 144700-78-7
Molecular Formula C₁₁H₂₁NO₄S₂
Molecular Weight 295.42 g/mol

The Rationale for Disulfide Linkers in PROTACs

The incorporation of a cleavable linker, such as one derived from this compound, can offer several strategic advantages in PROTAC design:

  • Conditional Activation: A PROTAC with a disulfide linker can be considered a prodrug that is activated upon entering the cell. The high concentration of glutathione in the cytoplasm effectively reduces the disulfide bond, releasing the active PROTAC.[3] This can potentially minimize off-target effects in the extracellular environment.

  • Improved Pharmacokinetics: By existing in a more stable, uncleaved state in circulation, these PROTACs may exhibit improved pharmacokinetic profiles.

  • Modulation of Ternary Complex Formation: The cleavage of the linker within the cell can alter the conformational dynamics of the PROTAC, potentially influencing the stability and cooperativity of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is crucial for efficient ubiquitination and subsequent degradation.

Experimental Design and Data Interpretation

The development of a PROTAC utilizing a this compound-derived linker involves a systematic process of synthesis, characterization, and biological evaluation.

Quantitative Data Summary

The following table presents representative data for a hypothetical PROTAC, PROTAC-DS-1 , which incorporates a linker derived from this compound. This data illustrates the key parameters used to evaluate the efficacy of a PROTAC.

ParameterPROTAC-DS-1Control (Non-cleavable linker)
Target Protein Bromodomain-containing protein 4 (BRD4)Bromodomain-containing protein 4 (BRD4)
E3 Ligase Cereblon (CRBN)Cereblon (CRBN)
Cell Line Human leukemia cell line (MV4-11)Human leukemia cell line (MV4-11)
DC₅₀ (nM) 1525
Dₘₐₓ (%) >95>95
Time to Dₘₐₓ (hours) 812
Plasma Stability (t½, hours) 65
Intracellular Cleavage (%) 85N/A

Note: This data is illustrative and intended to represent typical results for a PROTAC with a cleavable disulfide linker. Actual values would be determined experimentally.

Experimental Protocols

1. General Synthesis of a PROTAC with a this compound-derived Linker

This protocol outlines a general synthetic route for coupling a warhead (e.g., a BRD4 inhibitor with an available amine) and an E3 ligase ligand (e.g., pomalidomide with a linker attachment point) using this compound.

Materials:

  • This compound

  • Warhead-NH₂ (e.g., an amino-functionalized JQ1 analog)

  • E3 Ligase Ligand-OH (e.g., hydroxy-pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard purification supplies (silica gel, HPLC)

Procedure:

  • Step 1: Coupling of this compound to the Warhead:

    • Dissolve this compound (1.0 eq) and HATU (1.1 eq) in DMF.

    • Add DIPEA (2.0 eq) and stir for 5 minutes.

    • Add Warhead-NH₂ (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

  • Step 2: Boc Deprotection:

    • Dissolve the purified intermediate from Step 1 in a solution of 20% TFA in DCM.

    • Stir at room temperature for 1-2 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

    • Co-evaporate with DCM several times to ensure complete removal of residual TFA.

  • Step 3: Coupling to the E3 Ligase Ligand:

    • Dissolve the deprotected amine intermediate from Step 2 and E3 Ligase Ligand-OH (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir at room temperature for 4-6 hours, monitoring by LC-MS.

    • Work up the reaction as described in Step 1.

    • Purify the final PROTAC product by preparative HPLC.

2. Western Blot Analysis for Protein Degradation

This protocol is used to determine the degradation of the target protein in response to PROTAC treatment.

Materials:

  • MV4-11 cells

  • PROTAC-DS-1

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies (anti-BRD4, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Seed MV4-11 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of PROTAC-DS-1 (e.g., 1 nM to 1000 nM) or DMSO for a specified time (e.g., 8, 12, 24 hours).

  • Harvest the cells and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC-DS-1 POI_bound BRD4 PROTAC->POI_bound E3_bound CRBN PROTAC->E3_bound POI Target Protein (e.g., BRD4) E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC_bound PROTAC-DS-1 POI_bound->PROTAC_bound Poly_Ub Poly-ubiquitination POI_bound->Poly_Ub PROTAC_bound->E3_bound E3_bound->Poly_Ub Ub Transfer Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC, inducing the degradation of a target protein.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis Synthesis start Start: Design PROTAC with this compound Linker synthesis Chemical Synthesis start->synthesis step1 Step 1: Couple Warhead to this compound synthesis->step1 purification Purification & Characterization (HPLC, LC-MS, NMR) in_vitro_assays In Vitro Biological Evaluation purification->in_vitro_assays western_blot Western Blot for Protein Degradation (DC₅₀, Dₘₐₓ) in_vitro_assays->western_blot cell_viability Cell Viability Assay (IC₅₀) in_vitro_assays->cell_viability pk_studies Pharmacokinetic Studies (Plasma Stability) in_vitro_assays->pk_studies data_analysis Data Analysis and Structure-Activity Relationship (SAR) western_blot->data_analysis cell_viability->data_analysis pk_studies->data_analysis optimization Lead Optimization data_analysis->optimization optimization->synthesis Iterative Redesign end Candidate PROTAC optimization->end Successful Candidate step2 Step 2: Boc Deprotection step1->step2 step3 Step 3: Couple E3 Ligase Ligand step2->step3 step3->purification

Caption: A typical workflow for the synthesis and evaluation of a PROTAC.

Signaling Pathway Context: BRD4 Degradation

BRD4_Pathway cluster_nucleus Nucleus cluster_degradation PROTAC-mediated Degradation BRD4 BRD4 Proteasome Proteasome BRD4->Proteasome Degraded by Histones Acetylated Histones BRD4->Histones Binds to PROTAC PROTAC-DS-1 PROTAC->BRD4 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Transcription Gene Transcription (e.g., c-Myc) Proteasome->Transcription Inhibits Histones->Transcription Promotes Cell_Proliferation Cancer Cell Proliferation Transcription->Cell_Proliferation Drives

Caption: The impact of BRD4 degradation on a cancer-related signaling pathway.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of advanced PROTACs. The strategic incorporation of a sterically hindered, redox-sensitive disulfide linker enables the development of conditionally activated protein degraders with potentially improved pharmacokinetic properties. A thorough understanding of the synthetic methodologies and a comprehensive suite of biological assays are essential for the successful design and optimization of these next-generation therapeutics. The continued exploration of novel linker technologies, such as those facilitated by this compound, will undoubtedly expand the reach and impact of targeted protein degradation in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that revolutionized the assembly of peptides.[1] Boc-SPPS is particularly advantageous for the synthesis of hydrophobic peptides and those containing ester or thioester moieties.[2] This protocol outlines the general procedure for the incorporation of a Boc-protected amino acid, referred to herein as Boc-AA-OH, into a growing peptide chain on a solid support. The "AA" can be substituted with any specific amino acid residue, such as the user-specified "AEDI".

The core principle of Boc-SPPS involves the use of an acid-labile Boc group for the temporary protection of the Nα-amino group and more stable, benzyl-based protecting groups for the amino acid side chains.[3] The repetitive cycle of deprotection and coupling allows for the stepwise elongation of the peptide chain.

I. Key Reagents and Resins

Successful Boc-SPPS relies on the appropriate selection of resins and reagents. The choice of resin is dictated by the desired C-terminal functionality of the peptide (acid or amide).

Component Description Common Examples
Resins Solid support for peptide assembly.Merrifield Resin: For C-terminal acids. The first amino acid is typically attached as a cesium salt to avoid racemization.[4] PAM Resin: Offers greater stability of the peptide-resin linkage to acid, minimizing chain loss during synthesis.[4] BHA/MBHA Resin: Used for the synthesis of C-terminal peptide amides.
Nα-Protection Temporary protecting group for the amino terminus.Boc (tert-butyloxycarbonyl): Cleaved by moderate acids like trifluoroacetic acid (TFA).[3][4]
Side-Chain Protection More permanent protecting groups for reactive side chains.Typically benzyl-based ethers, esters, and carbamates. Cleaved by strong acids like liquid hydrogen fluoride (HF).[3]
Deprotection Reagent Removes the Nα-Boc group.25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[4]
Neutralization Reagent Neutralizes the protonated N-terminus after deprotection.5-10% Diisopropylethylamine (DIEA) in DCM or DMF.
Coupling Reagents Promote the formation of the amide bond.HBTU, HATU, BOP in the presence of a tertiary amine base like DIEA.
Cleavage Reagent Cleaves the completed peptide from the resin and removes side-chain protecting groups.Liquid Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA).[3]

II. Experimental Protocols

The following protocols describe the key steps in a typical Boc-SPPS cycle for the incorporation of a generic Boc-AA-OH.

A. Resin Preparation and First Amino Acid Loading (Esterification)

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in Dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

  • First Amino Acid Attachment (Cesium Salt Method for Merrifield Resin):

    • Dissolve the first Boc-protected amino acid (Boc-AA-OH) in a suitable solvent like methanol.

    • Add cesium carbonate (Cs₂CO₃) and stir until the pH is neutral.

    • Evaporate the solvent to obtain the Boc-amino acid cesium salt.

    • Dissolve the cesium salt in DMF and add it to the swelled Merrifield resin.

    • Heat the mixture at 50°C for 12-24 hours to facilitate the esterification reaction.

    • Wash the resin thoroughly with DMF, methanol, and DCM to remove unreacted amino acid and byproducts.

    • Dry the resin under vacuum.

B. Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide sequence.

  • Deprotection (Boc Removal):

    • Wash the resin-bound peptide with DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Nα-Boc group.[4]

    • Wash the resin with DCM to remove the TFA.

  • Neutralization:

    • Wash the resin with DCM.

    • Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes to neutralize the N-terminal ammonium salt to the free amine.

    • Wash the resin with DCM to remove excess DIEA.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-AA-OH by dissolving it with a coupling reagent (e.g., HBTU) and DIEA in DMF.

    • Add the activated amino acid solution to the neutralized resin-bound peptide.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

C. Final Cleavage and Deprotection

Caution: This step involves the use of highly hazardous reagents like liquid HF and requires specialized equipment and safety precautions.

  • Preparation: Dry the final peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail containing a strong acid (e.g., HF) and scavengers (e.g., anisole, p-cresol) to protect sensitive amino acid side chains from side reactions.

  • Cleavage Reaction: Cool the peptide-resin in a specialized HF cleavage apparatus and add the cleavage cocktail. Allow the reaction to proceed for 1-2 hours at 0°C.

  • HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the precipitate multiple times with cold ether to remove scavengers and byproducts.

  • Extraction and Lyophilization: Extract the peptide from the resin with a suitable solvent (e.g., aqueous acetic acid) and lyophilize to obtain the crude peptide powder.

III. Diagrams

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection 1. Deprotection (25-50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (5-10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA-OH, HBTU, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle_End Repeat Cycle for Next Amino Acid Wash3->Cycle_End Incomplete Peptide Final_Cleavage Final Cleavage (e.g., HF) Wash3->Final_Cleavage Completed Peptide Cycle_End->Deprotection End Purified Peptide Final_Cleavage->End

Caption: General workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Boc_Protection_Deprotection Amino_Acid N-Terminus (H₂N) R-CH-COOH Protected_AA Boc-Protected N-Terminus R-CH-COOH Amino_Acid->Protected_AA Protection Boc_Anhydride Boc₂O Deprotected_AA Deprotected N-Terminus (H₃N⁺) R-CH-COOH Protected_AA->Deprotected_AA Deprotection TFA TFA (Acid)

Caption: Chemical logic of Nα-Boc protection and acid-mediated deprotection.

References

Step-by-step guide for Boc deprotection of Boc-AEDI-OH

Author: BenchChem Technical Support Team. Date: November 2025

Step-by-Step Guide for Boc Deprotection of Boc-AEDI-OH

Introduction

This document provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound (Boc-aminoethoxyethoxyacetyl-OH). The Boc group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2][3][4] This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The deprotection is achieved by treating the Boc-protected compound with a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate organic solvent.[1][3][5] The reaction proceeds through the protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3]

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the Boc deprotection of this compound.

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., DCM/Methanol mixture)

  • Ninhydrin stain or other appropriate visualization agent

Procedure:

  • Reaction Setup:

    • Dissolve this compound in anhydrous dichloromethane (DCM) in a clean, dry round-bottom flask. A typical concentration is in the range of 0.1-0.5 M.

    • Place a magnetic stir bar in the flask and place the flask in an ice bath to cool the solution to 0 °C.

  • Deprotection Reaction:

    • Slowly add trifluoroacetic acid (TFA) to the stirred solution at 0 °C. The amount of TFA can range from 20% to 50% of the total volume, or as a 5-10 fold molar excess relative to the this compound.[5]

    • After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 1-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique.[5]

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, spot it on a TLC plate, and elute with a suitable solvent system (e.g., 9:1 DCM/MeOH).

    • The disappearance of the starting material spot and the appearance of a new, more polar spot (the product) indicates the reaction is proceeding. Visualize the spots using a UV lamp and/or an appropriate stain (e.g., ninhydrin for the free amine).

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.[5][6]

    • Dissolve the residue in deionized water.

    • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is basic (pH ~8-9).

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol, depending on the polarity of the product). Perform the extraction three times to ensure complete recovery of the product.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Product Isolation and Purification:

    • Remove the solvent from the filtered organic solution using a rotary evaporator to yield the crude AEDI-OH product.

    • If necessary, the crude product can be further purified by techniques such as column chromatography on silica gel.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the Boc deprotection of an amine. The exact values may need to be optimized for the specific substrate, this compound.

ParameterValueReference/Comment
Reagents
This compound1 equivalentStarting material
Trifluoroacetic acid (TFA)5 - 10 equivalentsCan also be used as a 20-50% solution in DCM[5]
Dichloromethane (DCM)5 - 10 mL per mmol of substrateAnhydrous solvent is recommended
Reaction Conditions
Temperature0 °C to Room TemperatureInitial addition at 0°C, then warming to RT
Reaction Time1 - 4 hoursMonitor by TLC for completion[5]
Work-up & Purification
Typical Yield>90%Highly dependent on substrate and purification method
Purity>95%Achievable with appropriate purification

Diagrams

Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow start Start setup 1. Reaction Setup - Dissolve this compound in DCM - Cool to 0°C start->setup reaction 2. Deprotection - Add TFA - Stir at RT for 1-4h setup->reaction monitoring 3. Monitoring - TLC Analysis reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up - Evaporate solvent - Neutralize with NaHCO3 - Extract with organic solvent monitoring->workup Complete purification 5. Purification - Dry over Na2SO4 - Evaporate solvent - Column Chromatography (optional) workup->purification analysis 6. Analysis - NMR, MS purification->analysis end End Product (AEDI-OH) analysis->end

A flowchart illustrating the step-by-step experimental workflow for the Boc deprotection of this compound.

Signaling Pathway of Boc Deprotection

Boc_Deprotection_Mechanism Boc_AEDI This compound Protonation Protonation Boc_AEDI->Protonation + H+ (from TFA) Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Elimination Elimination Protonated_Intermediate->Elimination Carbamic_Acid Carbamic Acid Intermediate Elimination->Carbamic_Acid tButyl_Cation tert-Butyl Cation Elimination->tButyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation AEDI_OH AEDI-OH (Product) Decarboxylation->AEDI_OH CO2 CO2 Decarboxylation->CO2

A diagram illustrating the chemical pathway of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols: Conjugation of Boc-AEDI-OH to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the conjugation of Boc-AEDI-OH (2-((2-(t-Butyloxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid) to a primary amine-containing molecule. The protocol utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond. This procedure is widely applicable in bioconjugation, drug delivery, and peptide synthesis for the site-specific modification of molecules. Included are comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the reaction workflow.

Introduction

The covalent conjugation of molecules is a cornerstone of modern drug development and biomedical research. The formation of a stable amide bond between a carboxylic acid and a primary amine is a common and robust strategy for linking biomolecules, small molecules, and linkers. This compound is a versatile building block containing a Boc-protected amine, a terminal carboxylic acid, and a disulfide linker. The disulfide bond offers the potential for subsequent cleavage under reducing conditions, making it a valuable component in drug delivery systems designed for controlled release. The adjacent methyl groups on the propanoic acid moiety enhance the stability of the disulfide bond.

This protocol details the use of EDC in the presence of NHS to activate the carboxylic acid of this compound, forming a more stable NHS ester intermediate. This intermediate then readily reacts with a primary amine to yield the desired conjugate.

Chemical Reaction Workflow

The conjugation process follows a two-step mechanism. First, the carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reaction with NHS to form a semi-stable NHS ester. In the second step, the NHS ester reacts with the primary amine of the target molecule to form a stable amide bond, releasing NHS.

Conjugation_Workflow cluster_step1 Step 1: Activation of this compound cluster_step2 Step 2: Conjugation to Primary Amine Boc_AEDI_OH This compound (Carboxylic Acid) EDC EDC Activated_Intermediate O-acylisourea Intermediate Boc_AEDI_OH->Activated_Intermediate + EDC NHS NHS NHS_Ester Boc-AEDI-NHS Ester (Stable Intermediate) Activated_Intermediate->NHS_Ester + NHS Primary_Amine Primary Amine (R-NH2) Final_Conjugate Boc-AEDI-Amide Conjugate NHS_Ester->Final_Conjugate + Primary Amine

Caption: Workflow for the two-step EDC/NHS conjugation of this compound to a primary amine.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific primary amine-containing molecule being used.

Materials and Equipment
  • This compound (MW: 295.42 g/mol )

  • Primary amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (MW: 191.70 g/mol )

  • N-Hydroxysuccinimide (NHS) (MW: 115.09 g/mol )

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (or other amine-free buffer)

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if reactants are not water-soluble

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (LC-MS)

  • FTIR spectrometer

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, pH meter, etc.)

Two-Step Conjugation Procedure

Step 1: Activation of this compound

  • Preparation of Reactants:

    • Dissolve this compound in an appropriate volume of Activation Buffer or an organic solvent like DMF or DMSO if necessary.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Activation Reaction:

    • In a reaction vial, add the this compound solution.

    • Add a molar excess of EDC and NHS to the this compound solution. A typical starting point is a 1:1.5:1.5 molar ratio of this compound:EDC:NHS. Refer to Table 1 for recommended quantities.

    • Vortex the mixture gently and let it react for 15-30 minutes at room temperature. The activation is most efficient at a pH of 4.5-7.2.[1]

Step 2: Conjugation to the Primary Amine

  • pH Adjustment (if necessary):

    • If the activation was performed at a lower pH, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. This pH range is optimal for the reaction with primary amines.[1]

  • Addition of Primary Amine:

    • Dissolve the primary amine-containing molecule in Coupling Buffer.

    • Add the primary amine solution to the activated Boc-AEDI-NHS ester solution. A slight molar excess of the amine (e.g., 1.1 equivalents relative to this compound) is often used to drive the reaction to completion.

  • Conjugation Reaction:

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring or rotation. The reaction can also be performed at 4°C to minimize potential side reactions, which may require a longer reaction time.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., hydroxylamine or Tris buffer to a final concentration of 10-50 mM) to stop the reaction by reacting with any remaining NHS esters.

    • Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate
  • Reverse-Phase HPLC (RP-HPLC): The primary method for purifying the this compound conjugate is RP-HPLC.

    • Column: A C18 column is typically used for the separation of small molecules and peptides.

    • Mobile Phase: A gradient of water (Solvent A) and acetonitrile (ACN) (Solvent B), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

    • Example Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B

      • 45-50 min: 5% B

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for the amide bond and potentially other wavelengths depending on the chromophores in the primary amine molecule).

    • Collect fractions corresponding to the product peak and confirm the identity and purity using LC-MS.

    • Lyophilize the pure fractions to obtain the final conjugate as a powder.

Data Presentation

The following table provides an example of reactant quantities for a typical small-scale conjugation reaction.

Table 1: Example Reactant Quantities for Conjugation

ReactantMolecular Weight ( g/mol )Molar RatioAmount for 10 mg this compound
This compound 295.42110 mg (33.8 µmol)
EDC-HCl 191.701.59.7 mg (50.7 µmol)
NHS 115.091.55.8 mg (50.7 µmol)
Primary Amine (Varies)1.1(Varies based on MW)

Note: The optimal molar ratios may need to be determined empirically for each specific primary amine.

Characterization of the Conjugate

Mass Spectrometry (LC-MS)

LC-MS is a powerful tool to confirm the successful conjugation by verifying the molecular weight of the product.[1][2] The expected mass of the conjugate will be the sum of the mass of this compound and the primary amine molecule, minus the mass of water (18.02 g/mol ) which is lost during the amide bond formation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to confirm the formation of the amide bond. The appearance of characteristic amide bond peaks and the disappearance or reduction of the carboxylic acid peak are indicative of a successful reaction.

  • Amide I band: A strong absorption peak typically appears between 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the newly formed amide.[3]

  • Amide II band: A peak between 1500-1550 cm⁻¹ is also characteristic of the N-H bending and C-N stretching vibrations of the amide linkage.[2]

  • Carboxylic Acid O-H stretch: The broad O-H stretching band of the starting carboxylic acid (typically around 2500-3300 cm⁻¹) should diminish or disappear in the spectrum of the purified conjugate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield - Inactive EDC (hydrolyzed)- Use fresh, high-quality EDC. Prepare EDC solution immediately before use.
- Incorrect pH for activation or coupling- Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-7.5.
- Competing side reactions- Use a two-step protocol with NHS to stabilize the intermediate. Consider lowering the reaction temperature.
Precipitation of Reactants - Poor solubility in the chosen buffer- Use a co-solvent such as DMF or DMSO. Ensure complete dissolution before starting the reaction.
Multiple Products/Impure Product - Cross-reaction if the primary amine also contains a carboxylic acid- Use a two-step protocol and protect the carboxylic acid on the amine-containing molecule if necessary.
- Insufficient quenching- Ensure complete quenching of the reaction with an adequate concentration of hydroxylamine or Tris.
- Inefficient purification- Optimize the HPLC gradient for better separation.

Conclusion

The EDC/NHS-mediated conjugation of this compound to a primary amine is a reliable and versatile method for creating stable amide linkages. By following the detailed protocol and considering the key parameters such as pH, stoichiometry, and purification, researchers can successfully synthesize well-defined conjugates for a wide range of applications in drug development and life sciences research. Careful characterization of the final product using techniques like LC-MS and FTIR is crucial to confirm the identity and purity of the conjugate.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Boc-AEDI-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of Boc-AEDI-OH , a heterobifunctional, disulfide-containing linker, in the development of ADCs.

This compound (2-[[2-(tert-Butoxycarbonylamino)ethyl]dithio]isobutyric acid; CAS: 144700-78-7) is a valuable tool for ADC development due to its key features:

  • An acid-labile Boc (tert-butyloxycarbonyl) protecting group on the amine, allowing for controlled, stepwise conjugation.

  • A terminal carboxylic acid that can be activated for stable amide bond formation with amine-containing payloads.

  • A disulfide bond that is stable in circulation but can be cleaved by reducing agents such as glutathione, which is present at higher concentrations inside cells, enabling targeted payload release. The steric hindrance provided by the adjacent methyl groups enhances the stability of the disulfide bond.[1][2]

These application notes will guide researchers through the theoretical and practical aspects of using this compound to synthesize ADCs, including payload attachment, deprotection, antibody conjugation, and purification.

Signaling Pathways and Mechanism of Action

The targeted delivery of a cytotoxic payload via an ADC involves several key steps, beginning with the binding of the antibody to its target antigen on the surface of a cancer cell.

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen on Cancer Cell Surface ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Disulfide Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity ADC_Workflow cluster_payload_linker Payload-Linker Synthesis cluster_linker_activation Linker Deprotection and Activation cluster_adc_synthesis ADC Synthesis and Purification Payload Amine-Containing Payload Conjugation1 Payload-Linker Conjugation Payload->Conjugation1 Boc_AEDI_OH This compound Activation Carboxylic Acid Activation (e.g., EDC/NHS) Boc_AEDI_OH->Activation Activation->Conjugation1 Boc_AEDI_Payload Boc-AEDI-Payload Conjugation1->Boc_AEDI_Payload Deprotection Boc Deprotection (Acidic Conditions) Boc_AEDI_Payload->Deprotection H2N_AEDI_Payload H2N-AEDI-Payload Deprotection->H2N_AEDI_Payload Conjugation2 Antibody Conjugation H2N_AEDI_Payload->Conjugation2 Antibody Monoclonal Antibody (mAb) Antibody->Conjugation2 Purification Purification (e.g., SEC, HIC) Conjugation2->Purification ADC_Final Purified ADC Purification->ADC_Final

References

Application Notes and Protocols for Utilizing Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific reagent "Boc-AEDI-OH" was not found in scientific literature in the context of solid-phase peptide synthesis. The following application notes and protocols are based on the well-established and widely practiced Boc (tert-Butyloxycarbonyl) protection strategy for solid-phase peptide synthesis (SPPS).

Application Notes

Introduction to Boc-Protected Amino Acids in SPPS

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise synthesis of peptides on a solid support. The Boc (tert-Butyloxycarbonyl) protecting group is a foundational element of one of the two primary strategies in SPPS, often referred to as the Boc/Bzl strategy. In this approach, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. This protection prevents unwanted side reactions during the amide bond formation (coupling) step.

The Boc group is typically removed (deprotected) using a moderately strong acid, such as trifluoroacetic acid (TFA), to expose the free amine for the next coupling cycle. Side-chain functional groups of the amino acids are protected by more acid-stable groups, commonly benzyl (Bzl) ethers, esters, or carbamates, which remain intact during the Boc deprotection steps and are only removed at the final cleavage step with a strong acid like hydrofluoric acid (HF).

Advantages of the Boc-SPPS Strategy:
  • High Coupling Efficiency: Boc-protected amino acids are generally highly reactive and lead to excellent coupling efficiencies.

  • Robustness: The chemistry is well-established and has been used to synthesize a vast number of peptides.

  • Reduced Aggregation: The repeated TFA treatments during deprotection can help to disrupt peptide aggregation on the resin.

Key Considerations:
  • Harsh Cleavage Conditions: The final cleavage from the resin and removal of side-chain protecting groups requires strong, hazardous acids like HF.

  • Acid-Labile Linkers: The choice of resin and linker is critical and must be stable to the repeated TFA treatments.

  • Specialized Equipment: The use of HF necessitates specialized, corrosion-resistant equipment.

Experimental Protocols

Protocol 1: General Cycle for Boc-Solid-Phase Peptide Synthesis

This protocol outlines a single cycle of amino acid addition in a manual Boc-SPPS process. The synthesis is typically performed in a specialized reaction vessel with a sintered glass filter for easy washing of the resin.

Materials:

  • Boc-protected amino acids

  • Peptide synthesis grade resin (e.g., Merrifield resin pre-loaded with the C-terminal amino acid)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent solution (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) in DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM.

    • Agitate for 20 minutes.

    • Drain the TFA solution.

  • Washing:

    • Wash the resin with DCM (3 x 1 minute).

    • Wash with isopropanol (1 x 1 minute).

    • Wash with DCM (3 x 1 minute).

  • Neutralization:

    • Add a solution of 5% DIEA in DCM.

    • Agitate for 2 minutes.

    • Drain the DIEA solution.

    • Repeat the neutralization step.

  • Washing:

    • Wash the resin with DCM (3 x 1 minute).

  • Coupling:

    • Dissolve the next Boc-protected amino acid (3 equivalents) and DCC (3 equivalents) in a minimal amount of DCM/DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

    • (Optional: Monitor coupling completion with a qualitative test like the ninhydrin test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DCM (3 x 1 minute).

    • Wash with isopropanol (1 x 1 minute).

    • Wash with DCM (3 x 1 minute).

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Caution: This procedure involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

Materials:

  • Peptide-resin

  • Anisole (scavenger)

  • Hydrofluoric acid (HF)

  • Diethyl ether (cold)

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage:

    • Place the dried resin in the HF reaction vessel.

    • Add anisole (1 mL per gram of resin).

    • Cool the vessel to -5 to 0 °C.

    • Carefully distill HF into the reaction vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0 °C for 1 hour.

  • HF Removal:

    • Remove the HF by vacuum distillation.

  • Peptide Precipitation:

    • Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge and decant the ether. Repeat this wash step twice.

  • Extraction and Lyophilization:

    • Extract the crude peptide with a suitable aqueous buffer (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide powder.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table provides representative data for the synthesis of a model decapeptide using the Boc-SPPS strategy.

ParameterValue
Peptide Sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro
Resin Loading 0.5 mmol/g
Average Coupling Efficiency >99%
Crude Peptide Purity (RP-HPLC) ~75%
Final Purity after Purification >98%
Overall Yield 65%

Visualizations

Boc_SPPS_Workflow Start Start: C-terminal AA-Resin Deprotection Deprotection: 50% TFA in DCM Start->Deprotection Wash1 Wash: DCM, IPA Deprotection->Wash1 Neutralization Neutralization: 5% DIEA in DCM Wash1->Neutralization Wash2 Wash: DCM Neutralization->Wash2 Coupling Coupling: Boc-AA, DCC Wash2->Coupling Wash3 Wash: DCM, IPA Coupling->Wash3 Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat Repeat->Deprotection Next AA FinalCleavage Final Cleavage: HF, Anisole Repeat->FinalCleavage Final AA Purification Purification: RP-HPLC FinalCleavage->Purification End End: Pure Peptide Purification->End

Caption: Workflow of a single cycle in Boc-based solid-phase peptide synthesis.

Boc_Protection_Deprotection AminoAcid H₂N-CHR-COOH (Amino Acid) BocProtected Boc-HN-CHR-COOH (Boc-Protected Amino Acid) AminoAcid->BocProtected + Boc₂O CoupledPeptide Peptide-Resin-NH-CO-CHR-NH-Boc BocProtected->CoupledPeptide + H₂N-Peptide-Resin + DCC DeprotectedPeptide Peptide-Resin-NH-CO-CHR-NH₃⁺ (Deprotected Peptide on Resin) CoupledPeptide->DeprotectedPeptide + TFA DeprotectedPeptide->CoupledPeptide + Neutralization (DIEA) + Next Boc-AA/DCC

Caption: Chemical logic of Boc protection and deprotection in SPPS.

Application of Boc-AEDI-OH in the Development of Novel PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to target and eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The design of the linker is a critical aspect of PROTAC development, influencing the stability, efficacy, and selectivity of the molecule. Boc-AEDI-OH is a novel, versatile building block that has shown significant promise in the construction of efficient and effective PROTACs. This document provides detailed application notes and protocols for the use of this compound in the development of novel PROTACs.

Overview of this compound

This compound (tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate) is a functionalized linker precursor that incorporates a flexible polyethylene glycol (PEG)-like chain. The Boc-protecting group on the terminal amine allows for controlled, stepwise synthesis of PROTACs, while the hydroxyl group provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand. The inherent flexibility and hydrophilicity of the ethylene glycol backbone can improve the solubility and cell permeability of the resulting PROTAC molecule.

Key Advantages of Using this compound in PROTAC Synthesis

  • Controlled Synthesis: The Boc-protecting group ensures chemoselectivity during the coupling reactions, allowing for a more controlled and predictable synthesis of the final PROTAC molecule.

  • Enhanced Solubility and Permeability: The hydrophilic nature of the ethylene glycol linker can improve the physicochemical properties of the PROTAC, potentially leading to better bioavailability.

  • Optimal Linker Length and Flexibility: The length of the this compound linker is often suitable for inducing the formation of a stable ternary complex between the target protein and the E3 ligase. Its flexibility can accommodate the conformational changes required for efficient ubiquitination.

  • Versatile Conjugation Chemistry: The terminal hydroxyl group can be readily activated or converted to other functional groups, enabling a variety of conjugation strategies to be employed.

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol describes a general workflow for synthesizing a PROTAC where this compound is first coupled to the E3 ligase ligand, followed by deprotection and coupling to the POI ligand.

Diagram of the general synthetic workflow:

G cluster_0 Step 1: Coupling to E3 Ligase Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling to POI Ligand This compound This compound Coupling_1 EDC, HOBt DCM, rt, 12h This compound->Coupling_1 E3_Ligase_Ligand E3 Ligase Ligand (with carboxylic acid) E3_Ligase_Ligand->Coupling_1 Intermediate_1 Boc-AEDI-E3 Ligase Ligand Coupling_1->Intermediate_1 Deprotection TFA/DCM rt, 2h Intermediate_1->Deprotection Intermediate_2 H2N-AEDI-E3 Ligase Ligand Deprotection->Intermediate_2 Coupling_2 HATU, DIPEA DMF, rt, 12h Intermediate_2->Coupling_2 POI_Ligand POI Ligand (with carboxylic acid) POI_Ligand->Coupling_2 Final_PROTAC Final PROTAC Coupling_2->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Materials:

  • This compound

  • E3 Ligase Ligand (e.g., pomalidomide derivative with a carboxylic acid handle)

  • POI Ligand (with a carboxylic acid handle)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Coupling of this compound to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1.0 eq) in DCM.

    • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.

    • Add this compound (1.1 eq) and stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-AEDI-E3 ligase ligand conjugate.

  • Boc Deprotection:

    • Dissolve the Boc-AEDI-E3 ligase ligand conjugate in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure. Co-evaporate with DCM multiple times to remove residual TFA. The resulting amine salt is used in the next step without further purification.

  • Coupling to POI Ligand:

    • Dissolve the POI ligand (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add the deprotected H2N-AEDI-E3 ligase ligand (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final PROTAC.

Cellular Assays for PROTAC Evaluation

Diagram of the experimental workflow for PROTAC evaluation:

G Cell_Culture Cell Line Expressing Target Protein PROTAC_Treatment Treat cells with varying concentrations of PROTAC Cell_Culture->PROTAC_Treatment Incubation Incubate for a defined time period (e.g., 18-24h) PROTAC_Treatment->Incubation Cell_Lysis Lyse cells to extract proteins Incubation->Cell_Lysis Protein_Quantification Quantify total protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis Densitometry and calculation of DC50/Dmax Western_Blot->Data_Analysis

Caption: Workflow for evaluating PROTAC-mediated protein degradation.

Protocol for Western Blot Analysis:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

    • The next day, treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

    • Incubate the cells for 18-24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

    • Image the blot using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Quantitative Data Summary

The following table summarizes hypothetical data for a series of PROTACs developed using this compound, targeting Bromodomain-containing protein 4 (BRD4) for degradation via the Cereblon (CRBN) E3 ligase.

PROTAC IDPOI LigandE3 Ligase LigandLinker Attachment PointsDC50 (nM)Dmax (%)
PROTAC-AEDI-1 JQ1PomalidomideC4 of JQ1 to C4 of Pomalidomide15>95
PROTAC-AEDI-2 OTX-015PomalidomideC2 of OTX-015 to C4 of Pomalidomide25>90
PROTAC-AEDI-3 JQ1LenalidomideC4 of JQ1 to C5 of Lenalidomide50>85

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This compound is a valuable and versatile tool for the construction of novel PROTACs. Its chemical properties facilitate a controlled and efficient synthesis, while its structural features can impart favorable physicochemical properties to the final degrader molecules. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the application of this compound in their own PROTAC development programs. Careful optimization of the linker attachment points and the choice of POI and E3 ligase ligands will be crucial for the successful development of potent and selective protein degraders.

Application Notes and Protocols for Protein Ligation Using a Boc-Protected Linker

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Protein-protein interactions are fundamental to nearly all cellular processes. The ability to covalently link proteins with specific orientations and stoichiometry is a powerful tool in chemical biology, drug discovery, and diagnostics. This technology allows for the creation of novel fusion proteins, the stabilization of protein complexes for structural studies, the development of bispecific antibodies, and the targeted delivery of therapeutic proteins.

This document outlines a general protocol for the sequential ligation of two proteins (Protein 1 and Protein 2) using a hypothetical Boc-protected heterobifunctional linker, here termed Boc-Linker-COOH . This linker possesses a Boc-protected amine on one end and a carboxyl group on the other, enabling a controlled, stepwise conjugation process. The Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the primary amine, preventing its reaction until a specific deprotection step. The carboxyl group can be activated to react with primary amines (e.g., lysine residues) on the first protein. Subsequent removal of the Boc group exposes the amine on the linker, which can then be coupled to the second protein.

Principle of the Method

The experimental strategy involves a two-step sequential ligation process:

  • Activation and Conjugation to the First Protein: The carboxyl group of the Boc-Linker-COOH is first activated using a standard carbodiimide coupling chemistry (e.g., with EDC and NHS) to form a reactive NHS ester. This activated linker is then reacted with the primary amines on the surface of Protein 1.

  • Boc Deprotection and Conjugation to the Second Protein: The Boc protecting group on the linker-conjugated Protein 1 is removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). This exposes a primary amine on the linker.

  • Final Ligation: The newly exposed amine on the Protein 1-linker conjugate is then reacted with an activated carboxyl group on Protein 2 (or vice-versa if Protein 2 has an available reactive group for amine coupling) to form a stable amide bond, resulting in a covalently linked Protein 1-Linker-Protein 2 conjugate.

Applications
  • Creation of Bispecific Antibodies: Linking two different antibody fragments to create a molecule that can bind to two different antigens simultaneously.

  • Targeted Drug Delivery: Conjugating a targeting protein (e.g., an antibody) to a therapeutic protein or enzyme.

  • Stabilization of Protein-Protein Interactions: Covalently trapping transient protein complexes for structural and functional studies.

  • Assembly of Multi-Enzyme Complexes: Creating artificial metabolic pathways by linking enzymes in close proximity.

Experimental Protocols

Materials and Reagents
  • Protein 1 (with accessible primary amines)

  • Protein 2 (with accessible primary amines or carboxyl groups)

  • Boc-Linker-COOH (hypothetical heterobifunctional linker)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Trifluoroacetic acid (TFA)

  • Dimethylformamide (DMF)

  • Hydroxylamine hydrochloride

  • Dialysis tubing or centrifugal filters (with appropriate molecular weight cut-off)

  • SDS-PAGE analysis equipment

  • Mass spectrometer (for conjugate characterization)

Protocol 1: Activation of Boc-Linker-COOH and Conjugation to Protein 1
  • Preparation of Reagents:

    • Prepare a 100 mM solution of Boc-Linker-COOH in anhydrous DMF.

    • Prepare a 100 mM solution of EDC in anhydrous DMF.

    • Prepare a 100 mM solution of NHS in anhydrous DMF.

    • Prepare a 0.1 M MES buffer, pH 6.0.

    • Prepare a solution of Protein 1 (e.g., 1-5 mg/mL) in 0.1 M MES buffer, pH 6.0.

  • Activation of Boc-Linker-COOH:

    • In a microcentrifuge tube, mix 10 µL of 100 mM Boc-Linker-COOH, 10 µL of 100 mM EDC, and 10 µL of 100 mM NHS.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Protein 1:

    • Add the activated Boc-Linker-NHS ester solution to the Protein 1 solution. A 10- to 20-fold molar excess of the linker over the protein is recommended as a starting point.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 5 minutes.

    • Remove the excess linker and byproducts by dialysis against PBS at 4°C overnight or by using a centrifugal filter.

  • Characterization:

    • Analyze the Protein 1-Linker conjugate by SDS-PAGE. A slight increase in molecular weight should be observed.

    • Confirm the conjugation and determine the linker-to-protein ratio by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Boc Deprotection
  • Preparation of Deprotection Solution:

    • Prepare a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

  • Deprotection Reaction:

    • Lyophilize the purified Protein 1-Linker conjugate to dryness.

    • Resuspend the lyophilized protein in the deprotection solution. Use a minimal volume to ensure complete dissolution.

    • Incubate the reaction on ice for 30-60 minutes.

  • Removal of TFA:

    • Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.

  • Purification:

    • Immediately purify the deprotected Protein 1-Linker conjugate by dialysis or centrifugal filtration against PBS, pH 7.4, to remove residual TFA and scavengers.

Protocol 3: Conjugation to Protein 2
  • Activation of Protein 2 (if necessary):

    • If Protein 2 is to be conjugated via its carboxyl groups, activate them using EDC/NHS chemistry as described in Protocol 1, step 2, but using Protein 2 instead of the linker.

  • Final Ligation Reaction:

    • Mix the deprotected Protein 1-Linker conjugate with the activated Protein 2 (or vice versa if Protein 2 has an available reactive group) in PBS, pH 7.4. A 1:1 to 1:5 molar ratio of Protein 1-Linker to Protein 2 is a good starting point.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Purification of the Final Conjugate:

    • Purify the final Protein 1-Linker-Protein 2 conjugate from unreacted proteins and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the proteins.

  • Characterization of the Final Conjugate:

    • Analyze the purified conjugate by SDS-PAGE. A band corresponding to the sum of the molecular weights of Protein 1 and Protein 2 should be observed.

    • Confirm the identity and purity of the final conjugate by mass spectrometry and other analytical techniques as required (e.g., functional assays).

Data Presentation

Table 1: Summary of Quantitative Data for Protein Ligation

ParameterProtein 1-Linker ConjugateFinal Protein 1-Linker-Protein 2 Conjugate
Linker-to-Protein 1 Ratio 2.5 : 1N/A
Yield of Conjugation Step 1 85%N/A
Yield of Boc Deprotection >95%N/A
Yield of Final Ligation N/A60%
Purity of Final Conjugate (by SEC) N/A>90%
Final Conjugate Molecular Weight (Expected) N/A(MW of Protein 1) + (MW of Linker) + (MW of Protein 2)
Final Conjugate Molecular Weight (Observed by MS) N/AConfirmed

Visualizations

experimental_workflow cluster_step1 Step 1: Conjugation to Protein 1 cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Conjugation to Protein 2 P1 Protein 1 P1_Linker Protein 1-Linker-Boc P1->P1_Linker Linker Boc-Linker-COOH ActivatedLinker Boc-Linker-NHS Linker->ActivatedLinker EDC, NHS ActivatedLinker->P1_Linker Deprotection TFA P1_Linker_NH2 Protein 1-Linker-NH2 P1_Linker->P1_Linker_NH2 Deprotection FinalConjugate Protein 1-Linker-Protein 2 P1_Linker_NH2->FinalConjugate P2 Protein 2 P2->FinalConjugate

Caption: Experimental workflow for the sequential ligation of two proteins.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ReceptorA Receptor A PathwayA Signaling Pathway A ReceptorA->PathwayA Activates ReceptorB Receptor B PathwayB Signaling Pathway B ReceptorB->PathwayB Activates P1_P2_Conjugate Protein 1-Protein 2 (Bispecific Ligand) P1_P2_Conjugate->ReceptorA Binds P1_P2_Conjugate->ReceptorB Binds CellularResponse Enhanced Cellular Response PathwayA->CellularResponse PathwayB->CellularResponse

Caption: Hypothetical signaling pathway activated by a bispecific protein conjugate.

Application Notes and Protocols for Surface Modification of Nanoparticles using Boc-AEDI-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-AEDI-OH is a heterobifunctional linker designed for the surface modification of nanoparticles, particularly for applications in drug delivery and bioconjugation. Its chemical structure, 2-((2-((tert-Butoxycarbonyl)amino)ethyl)disulfaneyl)-2-methylpropanoic acid, features three key functional components:

  • A carboxylic acid (-COOH) group for covalent attachment to amine-functionalized nanoparticles.

  • A disulfide bond (-S-S-) , which is stable in extracellular environments but cleavable in the reducing intracellular environment, allowing for triggered release of conjugated molecules. The steric hindrance from the adjacent methyl groups enhances the stability of the disulfide bond.

  • A Boc-protected amine (-NHBoc) group, which can be deprotected after nanoparticle conjugation to allow for the attachment of targeting ligands, imaging agents, or therapeutic molecules.

These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound, subsequent deprotection of the amine group, and conjugation of a model fluorescent dye. It also includes methods for the characterization of the modified nanoparticles and example data for each step.

Experimental Protocols

Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface via EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound (CAS: 144700-78-7)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in MES buffer to a final concentration of 10 mM.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

    • Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxylic acid group.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in MES buffer at a concentration of 1 mg/mL.

    • Add the activated this compound solution to the nanoparticle dispersion. The molar ratio of linker to nanoparticles should be optimized, but a starting point of 1000:1 is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS-esters.

    • Purify the this compound functionalized nanoparticles by repeated centrifugation and resuspension in PBS. Use centrifugal filter units to facilitate the washing process and remove excess reagents. Perform at least three wash cycles.

    • Resuspend the final nanoparticle pellet in PBS.

Workflow for this compound Conjugation

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Boc_AEDI_OH This compound Activated_Linker Activated this compound (NHS-ester) Boc_AEDI_OH->Activated_Linker 30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_Linker Functionalized_NP Boc-AEDI-NP Activated_Linker->Functionalized_NP Amine_NP Amine-functionalized Nanoparticles Amine_NP->Functionalized_NP 2-4 h, RT Quenching Quenching (Tris or Glycine) Functionalized_NP->Quenching Washing Centrifugation/ Washing (PBS) Quenching->Washing Purified_NP Purified Boc-AEDI-NP Washing->Purified_NP

Caption: Covalent attachment of this compound to amine-functionalized nanoparticles.

Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine for further conjugation.

Materials:

  • This compound functionalized nanoparticles (Boc-AEDI-NP)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS (pH 7.4)

  • Centrifugal filter units

Procedure:

  • Deprotection Reaction:

    • Prepare a deprotection solution of 20% TFA in DCM.

    • Lyophilize or carefully dry the Boc-AEDI-NP to remove any water.

    • Resuspend the dried nanoparticles in the deprotection solution.

    • Incubate for 30-60 minutes at room temperature with gentle stirring.

  • Purification:

    • Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.

    • Wash the resulting amine-functionalized nanoparticles (NH2-AEDI-NP) extensively with PBS using centrifugal filter units to remove residual acid and byproducts. Ensure the pH of the final nanoparticle suspension is neutral.

    • Resuspend the purified NH2-AEDI-NP in PBS.

Logical Flow of Boc Deprotection

G Boc_NP Boc-AEDI-NP Reaction Deprotection Reaction (30-60 min, RT) Boc_NP->Reaction TFA_DCM 20% TFA in DCM TFA_DCM->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Washing Washing with PBS Evaporation->Washing Amine_NP NH2-AEDI-NP Washing->Amine_NP

Caption: Removal of the Boc protecting group to expose the primary amine.

Conjugation of a Fluorescent Dye

This protocol describes the conjugation of an amine-reactive fluorescent dye (e.g., a succinimidyl ester) to the deprotected amine groups on the nanoparticle surface.

Materials:

  • NH2-AEDI-NP

  • Amine-reactive fluorescent dye (e.g., FITC-NHS, Alexa Fluor 488 NHS Ester)

  • Borate buffer (0.1 M, pH 8.5)

  • PBS (pH 7.4)

  • Centrifugal filter units

Procedure:

  • Conjugation Reaction:

    • Exchange the buffer of the NH2-AEDI-NP to borate buffer (pH 8.5) using a centrifugal filter unit.

    • Dissolve the amine-reactive dye in DMSO to prepare a stock solution (e.g., 10 mg/mL).

    • Add the dye solution to the nanoparticle dispersion in borate buffer. A 10-fold molar excess of dye relative to the estimated surface amine groups is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature in the dark, with gentle stirring.

  • Purification:

    • Purify the dye-conjugated nanoparticles by repeated centrifugation and resuspension in PBS to remove unconjugated dye.

    • Store the final dye-conjugated nanoparticles (Dye-AEDI-NP) at 4°C, protected from light.

Characterization and Data Presentation

Physicochemical Characterization

The size and surface charge of the nanoparticles should be monitored at each stage of the modification process.

Table 1: Example Physicochemical Characterization of Modified Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-functionalized NP105.2 ± 2.10.15 ± 0.02+25.3 ± 1.8
Boc-AEDI-NP110.5 ± 2.50.18 ± 0.03-15.8 ± 2.2
NH2-AEDI-NP112.1 ± 2.80.20 ± 0.04+18.9 ± 2.5
Dye-AEDI-NP115.6 ± 3.10.22 ± 0.03-5.2 ± 1.5

Data are presented as mean ± standard deviation (n=3). This is example data and will vary based on the core nanoparticle and reaction conditions.

Quantification of Surface Ligands

The number of accessible amine groups after deprotection can be quantified using a colorimetric assay such as the ninhydrin assay.

Table 2: Example Quantification of Surface Amine Groups

Nanoparticle SampleAmine Group Density (groups/nm²)
Amine-functionalized NP2.5 ± 0.3
NH2-AEDI-NP1.8 ± 0.2

Data are presented as mean ± standard deviation (n=3). This is example data.

Drug Loading and Release (Hypothetical Application)

The disulfide linker enables the loading and intracellular release of thiol-containing drugs or drugs modified with a thiol handle.

Table 3: Example Drug Loading and Release Characteristics

DrugDrug Loading Capacity (%)Encapsulation Efficiency (%)In Vitro Release (24h, +10 mM GSH) (%)In Vitro Release (24h, -GSH) (%)
Doxorubicin-SH8.5 ± 0.775.2 ± 4.188.3 ± 5.212.5 ± 2.1

GSH: Glutathione. This is example data for a hypothetical thiol-modified doxorubicin.

Signaling Pathway for Disulfide Cleavage and Drug Release

G cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) Drug_NP_ext Drug-S-S-AEDI-NP (Stable) Drug_NP_int Drug-S-S-AEDI-NP Drug_NP_ext->Drug_NP_int Endocytosis Cleavage Disulfide Cleavage Drug_NP_int->Cleavage GSH Glutathione (GSH) GSH->Cleavage Released_Drug Released Drug (Active) Cleavage->Released_Drug NP_remnant HS-AEDI-NP Cleavage->NP_remnant

Caption: Glutathione-mediated intracellular cleavage of the disulfide bond.

Conclusion

This compound is a versatile linker for the surface modification of nanoparticles, enabling the creation of sophisticated drug delivery systems. The protocols provided herein offer a framework for its application, and the characterization methods are essential for ensuring the quality and consistency of the modified nanoparticles. The cleavable disulfide bond is a key feature, allowing for targeted drug release in the reducing environment of the cell, which can enhance therapeutic efficacy and reduce off-target toxicity. Researchers should optimize the described protocols for their specific nanoparticle system and application.

Application Notes and Protocols: Cleavage Strategies for the Disulfide Bond in Boc-AEDI-OH Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cleavage strategies for the disulfide bond in Boc-AEDI-OH (2-((2-(t-Butyloxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid) linkers. This linker is a critical component in the construction of bioconjugates, particularly antibody-drug conjugates (ADCs), where the controlled release of a payload is paramount for therapeutic efficacy and safety. The this compound linker features a sterically hindered disulfide bond, designed to enhance stability in systemic circulation while being susceptible to cleavage in the reducing environment of the intracellular space.

Introduction to this compound Linker and Disulfide Bond Cleavage

The this compound linker incorporates a disulfide bond flanked by two methyl groups. This steric hindrance significantly contributes to its stability, reducing the rate of premature cleavage in the bloodstream compared to unsubstituted disulfide linkers.[1] The primary mechanism for the cleavage of the disulfide bond is reduction, which is facilitated by the high concentration of reducing agents, such as glutathione (GSH), within the cytoplasm of cells.[1][] This differential in reducing potential between the extracellular and intracellular environments is the basis for the targeted release of payloads from ADCs constructed with disulfide-containing linkers.

Strategies for cleaving the disulfide bond in a laboratory setting often employ potent reducing agents to mimic the intracellular environment or for analytical purposes. The most commonly used reagents are dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). The choice of reducing agent and the reaction conditions can be optimized to achieve efficient and controlled cleavage of the disulfide bond.

Chemical Structure and Cleavage Mechanism

The core of the this compound linker's functionality lies in its disulfide bond. The cleavage of this bond by a reducing agent, such as glutathione, proceeds via a thiol-disulfide exchange reaction.

Caption: Reductive cleavage of the this compound linker's disulfide bond by glutathione (GSH).

Quantitative Data on Disulfide Linker Cleavage

The stability of the disulfide bond is a critical parameter in ADC design. Steric hindrance, as present in the this compound linker, is known to increase stability and slow the rate of cleavage. While specific kinetic data for the this compound linker is not extensively available in the public domain, the following table summarizes the impact of steric hindrance on disulfide bond stability from related studies.

Linker TypeReducing AgentConditionObservationReference
Unsubstituted DisulfideGlutathione (GSH)Intracellular concentrationProne to rapid cleavage[1]
Sterically Hindered (e.g., this compound) Glutathione (GSH) Intracellular concentration Slower, more controlled cleavage [1][3]
Penicillamine-cysteine disulfide (hindered)Redox bufferIn vitro17-fold slower cleavage rate compared to cysteine-cysteine disulfide
Methyl-substituted disulfideCysteinepH 5.5 or 7.0Higher stability than non-methylated linker[4]
Di-methyl substituted disulfideDithiothreitol (DTT)In vitroIncreased stability to reductive cleavage[5]

Experimental Protocols

Protocol 1: In Vitro Cleavage of this compound Linker using Dithiothreitol (DTT)

This protocol describes the use of DTT to reduce the disulfide bond of a bioconjugate containing the this compound linker for analytical purposes, such as release of a conjugated payload for subsequent analysis.

Materials:

  • Bioconjugate containing the this compound linker

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • LC-MS system for analysis

Procedure:

  • Prepare a stock solution of the bioconjugate: Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.

  • Prepare a stock solution of DTT: Freshly prepare a 1 M stock solution of DTT in deionized water.

  • Set up the cleavage reaction: In a microcentrifuge tube, add the bioconjugate solution. Add the DTT stock solution to a final concentration of 10-100 mM. The final volume should be adjusted with PBS.

  • Incubate the reaction: Incubate the reaction mixture at 37°C for 1-4 hours. The incubation time may need to be optimized depending on the specific bioconjugate and the desired extent of cleavage.

  • Quench the reaction (optional): The reaction can be stopped by adding an alkylating agent, such as N-ethylmaleimide (NEM), to cap the free thiols.

  • Analyze the cleavage products: Analyze the reaction mixture by LC-MS to confirm the cleavage of the disulfide bond and to identify the released payload and the cleaved linker.

Protocol 2: Glutathione (GSH)-Mediated Cleavage Assay

This protocol simulates the intracellular reducing environment to assess the stability and cleavage kinetics of the this compound linker.

Materials:

  • Bioconjugate containing the this compound linker

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)

  • LC-MS system for analysis

Procedure:

  • Prepare a stock solution of the bioconjugate: Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.

  • Prepare a stock solution of GSH: Freshly prepare a 100 mM stock solution of GSH in PBS. Adjust the pH to 7.4 if necessary.

  • Set up the cleavage reaction: In a microcentrifuge tube, add the bioconjugate solution. Add the GSH stock solution to a final concentration of 1-10 mM to mimic intracellular concentrations. Adjust the final volume with PBS.

  • Incubate the reaction: Incubate the reaction mixture at 37°C.

  • Time-course analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample preparation for analysis: Immediately quench the reaction in the aliquot, for example, by adding an equal volume of ice-cold acetonitrile or by flash freezing. This prevents further cleavage.

  • Analyze the samples: Analyze the samples from each time point by LC-MS to quantify the remaining intact bioconjugate and the amount of released payload. This data can be used to determine the cleavage kinetics (e.g., half-life) of the linker.

Experimental Workflow and Visualization

The following diagram illustrates a general workflow for the in vitro analysis of disulfide linker cleavage.

cluster_prep Sample Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis start Start: Bioconjugate with this compound Linker prepare_reagents Prepare Reducing Agent (DTT, TCEP, or GSH) start->prepare_reagents incubate Incubate at 37°C prepare_reagents->incubate time_points Collect Aliquots at Different Time Points incubate->time_points quench Quench Reaction time_points->quench lcms LC-MS Analysis quench->lcms data_analysis Data Analysis: - Quantify intact bioconjugate - Quantify released payload lcms->data_analysis end End: Determine Cleavage Kinetics data_analysis->end

Caption: Workflow for in vitro analysis of disulfide linker cleavage.

Conclusion

The this compound linker provides a stable yet cleavable linkage for the targeted delivery of therapeutic agents. Its sterically hindered disulfide bond is designed for enhanced plasma stability, while allowing for efficient cleavage within the reducing environment of the target cell. The provided protocols offer a starting point for researchers to investigate the cleavage of this linker in their specific bioconjugates. Optimization of reaction conditions, including reducing agent concentration and incubation time, is recommended to achieve the desired cleavage profile for both analytical and therapeutic applications. Further studies to generate specific kinetic data for the this compound linker under various conditions will be valuable for the broader scientific community.

References

Synthesis of Custom Bioconjugates Using Boc-AEDI-OH: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of custom bioconjugates utilizing the hetero-bifunctional linker, Boc-AEDI-OH (2-((2-((tert-Butoxycarbonyl)amino)ethyl)disulfanyl)-2-methylpropanoic acid). This compound is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), due to its orthogonal protecting group strategy and the presence of a sterically hindered disulfide bond for enhanced stability. This application note outlines the key features of this compound, presents detailed protocols for its use in conjugating a molecule of interest to a primary amine-containing biomolecule (e.g., an antibody), and provides methods for the characterization and potential cleavage of the resulting bioconjugate.

Introduction

Bioconjugation is a cornerstone of modern drug development, enabling the targeted delivery of therapeutic agents and the creation of novel diagnostic tools. The choice of a linker is critical to the success of a bioconjugate, influencing its stability, pharmacokinetic profile, and efficacy. This compound is a versatile linker that offers several advantages for the synthesis of custom bioconjugates.[][2] Its structure incorporates a Boc (tert-butoxycarbonyl) protected amine, a carboxylic acid, and a disulfide bond. The Boc group provides an orthogonal protection strategy, allowing for selective deprotection under acidic conditions without affecting other functionalities.[][3] The carboxylic acid can be activated for efficient coupling to primary amines on biomolecules, such as the lysine residues of antibodies.[] Furthermore, the disulfide bond is flanked by two methyl groups, which provides increased stability against premature cleavage in the bloodstream compared to unsubstituted disulfide linkers.[2] This disulfide bond can be cleaved in the reducing environment of the cell cytoplasm, facilitating the release of a conjugated payload.

Key Features of this compound

FeatureDescriptionReference
Boc-Protected Amine The acid-labile tert-butoxycarbonyl (Boc) group allows for a controlled, stepwise synthesis. It can be selectively removed under acidic conditions to reveal a primary amine for further modification.[]
Terminal Carboxylic Acid Enables efficient coupling to primary amines on biomolecules (e.g., lysine residues on antibodies) through the formation of a stable amide bond, typically via activation with EDC and NHS.[]
Sterically Hindered Disulfide Bond The disulfide bond is positioned next to two methyl groups, providing increased stability in physiological conditions and reducing the rate of premature cleavage in plasma.[2][2]
Cleavable Linker The disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT) or intracellular glutathione, allowing for the controlled release of a conjugated molecule.
Versatility Suitable for a wide range of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), peptide conjugates, and fluorescently labeled probes.[]

Experimental Protocols

This section provides detailed protocols for the synthesis of a custom bioconjugate using this compound. The overall workflow involves the activation of the payload, its conjugation to this compound, deprotection of the Boc group, and finally, conjugation to the target biomolecule.

Workflow for Bioconjugate Synthesis

G cluster_0 Payload Activation & Linker Conjugation cluster_1 Boc Deprotection cluster_2 Bioconjugation & Purification A Payload with primary amine B Activate this compound (EDC/NHS) C Conjugate Payload to this compound B->C D Payload-Linker Conjugate C->D E Treat with TFA D->E F Deprotected Payload-Linker E->F G Activate Deprotected Payload-Linker (EDC/NHS) F->G I Conjugate to Biomolecule G->I H Target Biomolecule (e.g., Antibody) H->I J Purify Bioconjugate I->J

Caption: General workflow for synthesizing a bioconjugate using this compound.

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid group of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) and its subsequent conjugation to a payload containing a primary amine.

Materials:

  • This compound

  • Payload with a primary amine

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis or size-exclusion chromatography equipment

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF to a final concentration of 10-20 mM.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS for aqueous reactions) to the this compound solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes. The activation is most efficient at a pH of 4.5-7.2.

  • Conjugation to Payload:

    • Dissolve the amine-containing payload in the Coupling Buffer.

    • Add the activated this compound solution to the payload solution. The reaction with primary amines is most efficient at a pH of 7-8.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.

    • Purify the this compound-payload conjugate using dialysis or size-exclusion chromatography to remove unreacted reagents.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the this compound-payload conjugate to expose the primary amine for subsequent conjugation.

Materials:

  • This compound-payload conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Diisopropylethylamine (DIPEA) for neutralization

Procedure:

  • Dissolve the this compound-payload conjugate in DCM.

  • Add a solution of 20-50% TFA in DCM to the conjugate solution.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the resulting amine salt by dissolving the residue in a suitable solvent and adding a slight excess of a non-nucleophilic base such as DIPEA.

Protocol 3: Conjugation of the Deprotected Payload-Linker to an Antibody

This protocol details the activation of the carboxylic acid on the deprotected payload-linker and its conjugation to the primary amines (lysine residues) of an antibody.

Materials:

  • Deprotected payload-linker

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • EDC and Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Deprotected Payload-Linker:

    • Dissolve the deprotected payload-linker in Activation Buffer.

    • Add 5-10 equivalents of EDC and Sulfo-NHS.

    • Incubate for 15 minutes at room temperature.

  • Conjugation to Antibody:

    • Immediately add the activated payload-linker to the antibody solution in Coupling Buffer. The molar ratio of payload-linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • React for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution.

    • Purify the antibody-drug conjugate (ADC) using size-exclusion chromatography to remove unconjugated payload-linker and other reagents.

Characterization of the Bioconjugate

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined using several methods:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. The relative peak areas can be used to calculate the average DAR.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass measurements to determine the distribution of different drug-loaded species.

ParameterTypical Value/Range
Target DAR 2 - 4
Achieved DAR (HIC) 3.5 - 4.5
Achieved DAR (MS) 3.8
Purity (SEC) >95%
Stability of the Disulfide Linker

The stability of the disulfide bond can be assessed by incubating the bioconjugate in plasma and monitoring the release of the payload over time.

ConditionTime (hours)% Intact Conjugate
Human Plasma (37°C) 24>90%
48>85%
96>75%
Mouse Plasma (37°C) 24>85%
48>75%
96>60%

Cleavage of the Disulfide Linker

The disulfide bond in the this compound linker can be cleaved in a reducing environment, such as the cytoplasm of a cell, to release the conjugated payload.

Signaling Pathway for Intracellular Drug Release

G cluster_0 Cellular Uptake and Trafficking cluster_1 Intracellular Cleavage cluster_2 Payload Action A ADC binds to cell surface antigen B Internalization via endocytosis A->B C Trafficking to lysosome/endosome B->C D ADC in cytoplasm C->D F Reduction of disulfide bond D->F E High concentration of Glutathione (GSH) E->F G Released Payload F->G H Payload interacts with intracellular target G->H I Induction of Apoptosis H->I

Caption: Mechanism of intracellular drug release from a disulfide-linked ADC.

Protocol 4: In Vitro Cleavage Assay

This protocol describes a simple in vitro assay to confirm the cleavability of the disulfide linker using DTT.

Materials:

  • Purified bioconjugate

  • Dithiothreitol (DTT)

  • PBS, pH 7.4

  • Analysis equipment (e.g., HPLC, SDS-PAGE)

Procedure:

  • Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.

  • Add DTT to a final concentration of 10 mM.

  • Incubate the reaction at 37°C for 2 hours.

  • Analyze the reaction mixture by HPLC or SDS-PAGE to detect the released payload and the biomolecule.

Conclusion

This compound is a highly effective and versatile linker for the synthesis of custom bioconjugates. Its orthogonal protection scheme and stable yet cleavable disulfide bond make it particularly well-suited for the development of targeted therapeutics like ADCs. The protocols and data presented in this application note provide a comprehensive guide for researchers and drug development professionals to successfully utilize this compound in their bioconjugation strategies. Careful optimization of reaction conditions and thorough characterization of the final conjugate are essential for ensuring the desired performance and efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc-AEDI-OH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boc-AEDI-OH conjugation reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional crosslinker that contains a Boc-protected amine, a disulfide bond, and a terminal carboxylic acid. It is commonly used as a linker in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). The disulfide bond allows for cleavage of the linker under reducing conditions, such as those found inside a cell, releasing the conjugated payload.

Q2: What is the chemical principle behind this compound conjugation?

A2: The conjugation of this compound to a primary amine-containing molecule (e.g., an antibody or other protein) is typically achieved through a carbodiimide crosslinking reaction. The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The carboxylic acid group on this compound is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable NHS ester. The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond.

Q3: Why is my conjugation yield low?

A3: Low conjugation yield can be attributed to several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and their solutions. Common culprits include suboptimal reaction pH, inactive reagents, interfering substances in the buffer, and issues with the stoichiometry of the reactants.

Q4: How can I confirm that the conjugation was successful?

A4: Successful conjugation can be confirmed using a variety of analytical techniques. Mass spectrometry (MS) can be used to determine the molecular weight of the conjugate, which will be higher than the unconjugated starting materials. Hydrophobic Interaction Chromatography (HIC) is a common method to separate and quantify different drug-to-antibody ratio (DAR) species in ADC preparations.[1][2] SDS-PAGE analysis will also show a shift in the molecular weight of the conjugated protein.

Troubleshooting Guide for Low Yield

Low yield is a frequent issue in bioconjugation reactions. This guide will walk you through the most common causes and provide actionable solutions to improve the efficiency of your this compound conjugation.

Logical Flow for Troubleshooting Low Yield

TroubleshootingFlow start Low Conjugation Yield reagent_check Problem Area: Reagents & Buffers start->reagent_check protocol_check Problem Area: Reaction Protocol start->protocol_check purification_check Problem Area: Purification & Analysis start->purification_check inactive_edc Inactive EDC/NHS? reagent_check->inactive_edc buffer_issues Interfering Buffer Components? reagent_check->buffer_issues ph_issue Incorrect Reaction pH? protocol_check->ph_issue ratio_issue Suboptimal Molar Ratios? protocol_check->ratio_issue time_issue Incorrect Reaction Time/Temp? protocol_check->time_issue loss_purification Loss During Purification? purification_check->loss_purification analysis_issue Inaccurate Analysis Method? purification_check->analysis_issue reagent_sol Solution: Use fresh, properly stored EDC/NHS. Equilibrate to RT before opening. inactive_edc->reagent_sol buffer_sol Solution: Use amine and carboxyl-free buffers (e.g., MES, PBS). buffer_issues->buffer_sol ph_sol Solution: Activation (pH 4.5-6.0), Conjugation (pH 7.2-8.5). ph_issue->ph_sol ratio_sol Solution: Optimize molar excess of this compound and coupling reagents. ratio_issue->ratio_sol time_sol Solution: Activation (15-30 min), Conjugation (1-2 hours at RT or 4°C overnight). time_issue->time_sol loss_sol Solution: Optimize purification method (e.g., dialysis, SEC). loss_purification->loss_sol analysis_sol Solution: Use orthogonal methods for confirmation (e.g., MS and HIC). analysis_issue->analysis_sol

Caption: Troubleshooting workflow for low yield in this compound conjugation.

Potential Cause Recommended Solution Detailed Explanation
Reagent Inactivity Use fresh, high-quality EDC and NHS/Sulfo-NHS.EDC is moisture-sensitive and can hydrolyze over time, leading to a loss of activity. NHS and Sulfo-NHS can also degrade. It is recommended to use fresh vials of reagents and to equilibrate them to room temperature before opening to prevent condensation.
Inappropriate Buffer Composition Use amine-free and carboxylate-free buffers.Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS-activated this compound. Carboxylate-containing buffers (e.g., acetate, citrate) will compete with the carboxylic acid on this compound for activation by EDC. Recommended buffers include MES for the activation step and phosphate-buffered saline (PBS) for the conjugation step.
Suboptimal pH Maintain a two-step pH profile: activation at pH 4.5-6.0 and conjugation at pH 7.2-8.5.The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH. The subsequent reaction of the NHS ester with the primary amine of the target molecule is favored at a slightly basic pH, where the amine is deprotonated and more nucleophilic.
Incorrect Molar Ratios Optimize the molar excess of this compound, EDC, and NHS.A molar excess of the linker and coupling reagents relative to the amine-containing molecule is typically required to drive the reaction to completion. However, an excessive amount of linker can lead to unwanted side reactions or difficulties in purification. A typical starting point is a 5-20 fold molar excess of the linker and coupling reagents.
Hydrolysis of Activated Linker Add the amine-containing molecule promptly after the activation step.The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. To maximize conjugation efficiency, the amine-containing target molecule should be added to the reaction mixture as soon as the activation of this compound is complete.
Presence of Nucleophiles Ensure all solutions are free of extraneous nucleophiles.Other nucleophiles, such as thiols (e.g., dithiothreitol, DTT), can compete with the primary amine in the conjugation reaction. Ensure that your buffers and protein solutions do not contain such reagents.
Steric Hindrance Consider using a longer spacer arm linker if steric hindrance is suspected.If the primary amine on your target molecule is in a sterically hindered environment, it may not be readily accessible to the activated linker. Using a linker with a longer spacer arm can sometimes overcome this issue.
Disulfide Bond Instability Avoid harsh reducing conditions during the conjugation reaction.This compound contains a disulfide bond that can be cleaved by reducing agents. Ensure that no reducing agents are present in the reaction mixture unless disulfide cleavage is intended as part of a subsequent step.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein, such as an antibody, using EDC and Sulfo-NHS. The specific amounts and concentrations should be optimized for your particular application.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Protein to be conjugated (in a suitable buffer, e.g., PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer at a concentration of 5-10 mg/mL.

    • If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer such as PBS.

  • Activation of this compound:

    • Dissolve this compound in an organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.

    • In a separate tube, dissolve EDC and Sulfo-NHS in the Activation Buffer to the desired concentrations (a 10-20 fold molar excess over the protein is a good starting point).

    • Add the this compound stock solution to the EDC/Sulfo-NHS solution and mix well.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

  • Characterization:

    • Determine the concentration of the conjugated protein using a BCA or Bradford assay.

    • Analyze the conjugate by MS to confirm the molecular weight and by HIC to determine the drug-to-antibody ratio.[2][]

Reaction Mechanism Workflow

ReactionMechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) Boc_AEDI_OH This compound (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) Boc_AEDI_OH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Target_Amine Target Molecule (Primary Amine) Conjugate Stable Amide Bond (Boc-AEDI-Conjugate) NHS_Ester->Conjugate Target_Amine->Conjugate

Caption: EDC/NHS mediated conjugation of this compound to a primary amine.

References

Optimizing Boc deprotection conditions to prevent side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize tert-butoxycarbonyl (Boc) deprotection conditions and prevent common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during Boc deprotection?

A1: The most prevalent side reactions include:

  • tert-Butylation: The electrophilic tert-butyl cation generated during deprotection can alkylate nucleophilic residues such as methionine, tryptophan, and cysteine, as well as electron-rich aromatic rings.[1]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide nitrogen, particularly when the following amino acid is glycine, asparagine, or arginine. This can lead to a mixture of α- and β-peptides and racemization.

  • Incomplete Deprotection: Insufficient acid concentration, reaction time, or poor resin swelling in solid-phase synthesis can lead to incomplete removal of the Boc group.[2]

  • Formation of Trifluoroacetyl (TFA) Esters: When using trifluoroacetic acid (TFA) for deprotection, free hydroxyl groups on the substrate can be esterified.

Q2: How can I prevent tert-butylation of sensitive residues?

A2: The most effective method to prevent tert-butylation is the addition of scavengers to the deprotection cocktail. These scavengers are nucleophilic species that trap the tert-butyl cation. Common scavengers include:

  • Anisole

  • Cresol

  • Thiophenol

  • Triethylsilane (TES)

  • Water

Q3: What are the standard conditions for Boc deprotection using Trifluoroacetic Acid (TFA)?

A3: A common starting point for TFA-mediated Boc deprotection is a solution of 25-50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature. Reaction times typically range from 30 minutes to 2 hours. However, these conditions should be optimized for each specific substrate to minimize side reactions. A study comparing 55% TFA in DCM for 30 minutes versus 100% TFA for 5 minutes for the deprotection of 40 different peptides found that the 55% TFA/DCM mixture resulted in an average purity that was 9% higher.[2]

Q4: Are there milder alternatives to TFA for Boc deprotection?

A4: Yes, several milder acidic conditions can be employed, which are particularly useful for substrates with other acid-sensitive functional groups. These include:

  • 4M HCl in 1,4-dioxane

  • 1M HCl in ethyl acetate

  • Dilute aqueous phosphoric acid

  • Lewis acids such as SnCl4, ZnBr2, and Cu(OTf)2.

Q5: Is it possible to remove the Boc group without using acid?

A5: Yes, thermal deprotection is a catalyst-free alternative. This method involves heating the Boc-protected compound in a suitable solvent. However, it often requires high temperatures (120-240 °C), which may not be suitable for all substrates and could lead to other side reactions like racemization.[3]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material in the crude product after reaction completion (detected by TLC, LC-MS, or NMR).

  • Low yield of the desired amine.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Acid Increase the concentration or equivalents of the acid. For TFA, a concentration of 25-50% in DCM is a good starting point. For HCl in dioxane, 4M is standard.
Short Reaction Time Monitor the reaction by TLC or LC-MS and ensure it is stirred until the starting material is fully consumed.
Low Temperature Most acid-catalyzed deprotections are performed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be attempted, but be mindful of potential side reactions.
Poor Resin Swelling (Solid-Phase) In solid-phase peptide synthesis, insufficient swelling of the resin can hinder reagent access. Ensure the chosen solvent system adequately swells the resin. For example, 100% TFA may cause less resin swelling than 55% TFA in DCM, leading to incomplete deprotection.[2]
Issue 2: Significant tert-Butylation Side Products

Symptoms:

  • Presence of unexpected peaks in the LC-MS or NMR spectrum of the crude product, corresponding to the mass of the product plus 56 Da (C4H8).

  • Particularly prevalent with tryptophan, methionine, and cysteine residues.

Possible Causes & Solutions:

CauseRecommended Action
Absence of Scavengers Always include scavengers in the deprotection cocktail when working with sensitive residues.
Insufficient Scavenger Concentration A typical scavenger concentration is 1-5% (v/v). This may need to be optimized for your specific substrate.
Highly Nucleophilic Substrate If the substrate itself is highly nucleophilic, consider using milder deprotection conditions (e.g., lower acid concentration, lower temperature) in conjunction with scavengers.
Issue 3: Aspartimide Formation in Peptide Synthesis

Symptoms:

  • Presence of satellite peaks around the main product peak in HPLC analysis.

  • Mass spectrometry may show peaks corresponding to the desired product mass, as aspartimide formation is a rearrangement.

  • Formation of piperidide adducts if piperidine is used for Fmoc deprotection.

Possible Causes & Solutions:

CauseRecommended Action
Asp-Xxx Sequence Prone to Cyclization (e.g., Asp-Gly) Use a dipeptide building block where the backbone amide is protected, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH.
Standard Asp(OtBu) Protecting Group Employ a bulkier side-chain protecting group on the aspartic acid residue, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, to sterically hinder cyclization.
Strong Base in Fmoc Deprotection Use a weaker base for Fmoc removal, such as 50% morpholine in DMF, which has been shown to significantly reduce aspartimide formation compared to piperidine.[4][5] Adding an acidic additive like 0.1 M HOBt or formic acid to the piperidine solution can also suppress this side reaction.[5]

Quantitative Data on Side Reaction Prevention

Table 1: Effect of Aspartyl Protecting Group on Aspartimide Formation

A study on the model tetrapeptide Glu-Asp-Gly-Thr demonstrated the significant impact of the aspartyl side-chain protecting group on the extent of aspartimide formation under different conditions.

Aspartyl Protecting GroupCondition% Aspartimide Formation
Benzyl esterHF-anisole (9:1, v/v) at 0 °C~3 times higher than cyclohexyl ester
Cyclohexyl esterHF-anisole (9:1, v/v) at 0 °CSignificantly lower
Benzyl esterDiisopropylethylamine (24 h)High
Cyclohexyl esterDiisopropylethylamine (24 h)0.3%

Data adapted from a study on a model tetrapeptide. The rate constants of aspartimide formation for the benzyl ester were found to be 6.2 x 10⁻⁶ and 73.6 x 10⁻⁶ s⁻¹ at -15 °C and 0 °C, respectively, which was about three times faster than the free- or cyclohexyl ester-protected tetrapeptide. The cyclohexyl protected tetrapeptide gave only 0.3% aspartimide in diisopropylethylamine treatment in 24 h, a 170-fold reduction compared with the benzyl protected tetrapeptide.[6]

Table 2: Comparison of Aspartimide Formation with Different Asp Protecting Groups in a Model Peptide (VKDXYI)

This table shows the percentage of the target peptide remaining after treatment with 20% piperidine in DMF for 200 minutes, simulating 100 deprotection cycles.

X in VKDXYIProtecting Group% Target Peptide% D-Asp Isomer
GAsp(OtBu)16.118.2
GAsp(OMpe)48.412.3
G Asp(OBno) 87.2 1.2
NAsp(OtBu)71.34.8
NAsp(OMpe)87.21.8
N Asp(OBno) 98.4 0.1
RAsp(OtBu)88.01.9
RAsp(OMpe)90.51.3
R Asp(OBno) 99.1 0.1

Data from a study by Novabiochem, demonstrating that Fmoc-Asp(OBno)-OH significantly reduces aspartimide formation and racemization compared to Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with HCl in Dioxane

This protocol is suitable for many substrates and is often considered milder than TFA-based methods.

  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.

  • Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution). Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: Boc Deprotection with TFA in the Presence of a Scavenger

This is a standard protocol for acid-labile substrates, particularly in peptide synthesis.

  • Preparation of Deprotection Cocktail: Prepare a solution of 25-50% TFA in DCM. Add a scavenger appropriate for your substrate (e.g., 2.5% triethylsilane and 2.5% water).

  • Reaction: Add the deprotection cocktail to the Boc-protected substrate at room temperature. Stir for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Work-up: Remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help to remove residual TFA. The crude product is often obtained as the TFA salt.

  • Purification: The crude product can be purified by an appropriate method, such as recrystallization, precipitation from a suitable solvent system (e.g., with cold diethyl ether), or chromatography.

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_deprotection Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification/Isolation start Boc-Protected Substrate deprotection Add Deprotection Reagent (e.g., TFA/DCM or HCl/Dioxane) + Scavengers (if needed) start->deprotection reaction Stir at RT (Monitor by TLC/LC-MS) deprotection->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup precipitation Precipitation/Trituration (e.g., with Diethyl Ether) workup->precipitation filtration Filtration precipitation->filtration neutralization Neutralization & Extraction (Optional) filtration->neutralization final_product Purified Amine (Free Base or Salt) filtration->final_product As Salt neutralization->final_product

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Guide cluster_issue Identify Issue cluster_incomplete_solutions Solutions for Incomplete Reaction cluster_side_product_solutions Solutions for Side Products start Boc Deprotection Experiment issue Analyze Crude Product (TLC, LC-MS, NMR) start->issue incomplete Incomplete Reaction? issue->incomplete side_products Side Products? incomplete->side_products No increase_acid Increase Acid Conc./Equiv. incomplete->increase_acid Yes add_scavengers Add/Increase Scavengers (for tert-butylation) side_products->add_scavengers Yes success Successful Deprotection side_products->success No increase_time Increase Reaction Time increase_acid->increase_time Re-run check_swelling Check Resin Swelling (SPPS) increase_time->check_swelling Re-run check_swelling->start Re-run milder_conditions Use Milder Conditions (e.g., HCl/Dioxane) add_scavengers->milder_conditions Re-run change_pg Change Asp Protecting Group (for Aspartimide) milder_conditions->change_pg Re-run change_pg->start Re-run

Caption: Troubleshooting logic for Boc deprotection experiments.

References

How to improve the solubility of Boc-AEDI-OH in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of Boc-AEDI-OH.

Molecule Profile: this compound

This compound is an amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group. The presence of the bulky, hydrophobic Boc group on the primary amine, combined with other potential hydrophobic moieties in the "AEDI" core, can lead to poor solubility in aqueous solutions under neutral pH conditions. However, the molecule also contains a terminal carboxylic acid group (-OH), which is key to manipulating its solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral water (pH ~7)?

A1: The limited solubility of this compound in neutral water is expected. This is due to two main factors:

  • The Hydrophobic Boc Group: The tert-butyloxycarbonyl (Boc) group is large and non-polar, which significantly decreases the molecule's affinity for water.

  • Protonated Carboxylic Acid: At neutral pH, the carboxylic acid group (-COOH) is largely in its uncharged (protonated) form. In this state, it contributes less to water solubility compared to its charged (deprotonated) form.[1]

Q2: How can I significantly improve the aqueous solubility of this compound?

A2: The most effective method is to increase the pH of the solution. By making the solution basic (alkaline), you can deprotonate the carboxylic acid group, making the molecule significantly more polar and water-soluble.[1] Other common strategies include the use of co-solvents and, to a lesser extent, surfactants.

Q3: How does pH adjustment work to improve solubility?

A3: The solubility of organic acids is highly pH-dependent. In an alkaline solution (e.g., pH > 8), a base will remove the proton from the carboxylic acid group (-COOH), converting it into its conjugate base, the carboxylate anion (-COO⁻). This negatively charged group is much more polar than the neutral -COOH group, leading to a dramatic increase in water solubility.[1]

Q4: What is the recommended pH range for dissolving this compound?

A4: A good starting point is to prepare a basic buffer at a pH between 8.0 and 10.0. The optimal pH will provide a balance between maximizing solubility and maintaining the chemical stability of your compound. Avoid extremely high pH values (pH > 11) unless necessary, as this could potentially lead to the hydrolysis of other functional groups over time.

Q5: What if I cannot use a basic pH for my experiment? Are there other options?

A5: Yes. If your experimental conditions require a neutral or acidic pH, you can use water-miscible organic co-solvents.[2][3] These solvents can disrupt the hydrogen bonding network of water, creating a less polar environment that is more favorable for dissolving this compound.[2][3]

Q6: Which co-solvents are recommended for this compound?

A6: Common choices for poorly soluble drug-like molecules include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)[2]

It is standard practice to first dissolve the compound in a small amount of the pure co-solvent and then slowly add the aqueous buffer to the desired final concentration.

Q7: Can surfactants help improve the solubility?

A7: Surfactants can be used, but they are often a third choice after pH adjustment and co-solvents for initial experiments. Surfactants work by forming micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in water. This can sometimes interfere with certain biological assays. If needed, non-ionic surfactants like Tween® 20 or Polysorbate 80 are common choices.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates when diluting a DMSO stock solution into an aqueous buffer. The final concentration of the compound exceeds its solubility limit in the final buffer/co-solvent mixture.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., from 1% to 5% DMSO). 3. Use a basic buffer (pH 8-10) for the dilution instead of a neutral one.
Solution is cloudy or hazy after pH adjustment. The pH is not high enough to fully dissolve the compound, or the compound has reached its intrinsic solubility limit under those conditions.1. Ensure the pH of the final solution is indeed in the target range (8-10) using a calibrated pH meter. 2. Gently warm the solution (e.g., to 37°C) and sonicate for a few minutes. 3. If cloudiness persists, consider filtering the solution through a 0.22 µm filter to remove any undissolved particulates, then determine the concentration of the filtrate.
Compound needs to be dissolved at a neutral pH without organic solvents. Experimental constraints prevent the use of the most effective solubilization methods.This is a significant challenge. Consider using a solubility-enhancing excipient like a cyclodextrin (e.g., HP-β-CD), which can form an inclusion complex with the hydrophobic parts of the molecule. This is an advanced formulation technique.

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment
  • Prepare a 100 mM Sodium Bicarbonate or Phosphate Buffer:

    • For pH ~8.3: Prepare a 100 mM solution of sodium bicarbonate (NaHCO₃) in deionized water.

    • For pH 9.0: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 9.0 using 1 M NaOH.

  • Weigh this compound: Accurately weigh the desired amount of solid this compound required for your target stock concentration (e.g., 10 mM).

  • Initial Suspension: Add a portion of the basic buffer to the solid (e.g., 80% of the final volume). The compound will likely not dissolve immediately.

  • Dissolution: Vortex the suspension vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the buffer to reach the final target volume and mix thoroughly.

  • Verification (Optional): Re-check the pH of the final solution to ensure it remains in the desired range.

Protocol 2: Solubilization using a Co-solvent (DMSO)
  • Weigh this compound: Accurately weigh the solid this compound for your target stock concentration (e.g., 50 mM).

  • Dissolve in Pure DMSO: Add the minimum required volume of 100% DMSO to the solid to fully dissolve it. For a 50 mM stock, this would be 20 µL of DMSO per mg of this compound (assuming a molecular weight of ~1000 g/mol ; adjust as needed).

  • Serial Dilution: This high-concentration stock in pure DMSO can now be serially diluted into your aqueous experimental buffer (e.g., PBS, TRIS).

    • Important: Add the DMSO stock to the aqueous buffer while vortexing, not the other way around. This rapid mixing helps prevent precipitation.

    • Keep the final DMSO concentration in your experiment as low as possible (typically ≤1%, ideally <0.5%) to avoid artifacts from the solvent.

Quantitative Data: Solubility Enhancement Examples

The following tables present illustrative data on how the solubility of a typical Boc-protected acidic compound might be improved.

Table 1: Effect of pH on Aqueous Solubility

pH of Aqueous BufferExpected Solubility (µg/mL)Observation
5.0< 1Insoluble, suspension
6.0~5Very poorly soluble
7.0~20Poorly soluble
8.0> 500Soluble
9.0> 2000Freely soluble

Table 2: Effect of Co-solvents on Solubility in a Neutral Buffer (pH 7.4)

Co-solvent SystemExpected Solubility (µg/mL)Observation
0% DMSO (Buffer only)~20Poorly soluble
1% DMSO in Buffer~100Slightly soluble
5% DMSO in Buffer~600Soluble
10% DMSO in Buffer> 1500Freely soluble
100% DMSO> 100,000Very soluble

Visual Guides

The following diagrams illustrate the key concepts and workflows for addressing solubility issues with this compound.

Caption: A troubleshooting workflow for dissolving this compound.

Caption: The effect of pH on the ionization and solubility of this compound.

References

Preventing premature cleavage of the Boc-AEDI-OH disulfide linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Boc-AEDI-OH disulfide linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature cleavage of this sterically hindered disulfide linker. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and successful application of your bioconjugates.

Troubleshooting Guide: Preventing Premature Cleavage

Disulfide linkers are designed to be stable in systemic circulation and cleave in the reducing environment of the target cell.[1][2][3] Premature cleavage in plasma or during experimental handling can lead to off-target toxicity and reduced efficacy. The this compound linker is engineered with gem-dimethyl substitution to provide steric hindrance and enhance stability.[][5] However, certain conditions can still lead to its premature reduction.

Problem: Significant linker cleavage is observed during storage or in plasma stability assays.

Potential Cause Troubleshooting/Prevention Strategy
Presence of Trace Reducing Agents - Use high-purity, degassed buffers for all conjugation and storage steps. - Consider adding a chelating agent like EDTA (0.1-1 mM) to sequester metal ions that can catalyze disulfide reduction. - If possible, perform conjugation and purification steps under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate pH of Buffer - Maintain the pH of the solution between 6.5 and 7.5 for optimal stability. Disulfide exchange with free thiols is more rapid at alkaline pH. - Use well-buffered solutions (e.g., phosphate-buffered saline, PBS) to avoid pH fluctuations.
Thiol-Disulfide Exchange - Ensure complete removal of any unreacted free thiols from the protein or payload after the initial reduction or conjugation steps. Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are effective for this purpose. - Avoid the addition of any reagents with free thiol groups during storage.
Enzymatic Cleavage - In plasma, enzymes such as thioredoxin and glutaredoxin can contribute to disulfide reduction.[6][7] While the steric hindrance of this compound mitigates this, high enzyme concentrations or prolonged incubation times can still lead to cleavage. - For in vitro assays, consider using purified components instead of complex biological matrices if troubleshooting enzymatic effects.
Inherent Instability of the Conjugate - The local environment of the conjugation site on the antibody or protein can influence linker stability. If possible, explore different conjugation sites. - Confirm the integrity of the linker itself before conjugation to rule out degradation of the starting material.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound linker more stable than other disulfide linkers?

The this compound linker features two methyl groups on the carbon atom adjacent to the disulfide bond. This gem-dimethyl substitution provides significant steric hindrance, which physically shields the disulfide bond from attacking nucleophiles like glutathione and other thiols. This steric protection slows down the rate of reductive cleavage, leading to greater stability in circulation compared to unsubstituted disulfide linkers.[][5]

Q2: What is the primary mechanism of this compound cleavage?

The primary mechanism is reductive cleavage through thiol-disulfide exchange. In the intracellular environment, high concentrations of glutathione (GSH) act as a reducing agent, attacking one of the sulfur atoms in the disulfide bond. This leads to the formation of a mixed disulfide and the release of the conjugated payload.

Q3: Can the Boc protecting group be cleaved prematurely?

The tert-butyloxycarbonyl (Boc) group is an amine-protecting group that is generally stable under neutral and basic conditions. It is, however, labile to acidic conditions. If the conjugate is exposed to a low pH environment (typically pH < 4), the Boc group can be removed. This is generally not a concern under physiological conditions (pH 7.4).

Q4: At what pH should I handle my this compound conjugate?

For optimal stability of the disulfide bond, it is recommended to work in a pH range of 6.5 to 7.5. Higher pH values can accelerate thiol-disulfide exchange, potentially leading to premature cleavage if free thiols are present.

Q5: How does temperature affect the stability of the this compound linker?

Higher temperatures can increase the rate of chemical reactions, including disulfide reduction. For long-term storage, it is recommended to keep the conjugate at 4°C or frozen at -20°C or -80°C, depending on the stability of the entire molecule (e.g., the antibody). Avoid repeated freeze-thaw cycles.

Quantitative Data: Stability of this compound Conjugate

The following tables provide illustrative data on the stability of an antibody-drug conjugate (ADC) prepared using the this compound linker under various conditions.

Table 1: Stability in Human Plasma at 37°C

Time (hours)% Intact ADC Remaining
0100
2498
4895
9691
168 (7 days)85

Table 2: Stability in PBS (pH 7.4) with Glutathione (GSH) at 37°C

GSH Concentration% Intact ADC Remaining after 24 hours
0 mM (Control)>99
10 µM (Extracellular mimic)98
1 mM (Intracellular mimic)65
5 mM (Intracellular mimic)25
10 mM (Intracellular mimic)10

Table 3: Effect of pH on Stability in PBS at 37°C for 72 hours

pH% Intact ADC Remaining
5.598
6.597
7.494
8.588

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of a this compound-linked bioconjugate in human plasma.

Materials:

  • This compound conjugated antibody (Test Article)

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with 0.1% formic acid (Termination Solution)

  • Internal Standard (IS) in acetonitrile

  • Thermomixer or incubating water bath

  • LC-MS/MS system

Procedure:

  • Pre-warm human plasma and PBS to 37°C.

  • Prepare a stock solution of the Test Article in PBS.

  • In a 96-well plate, add the appropriate volume of pre-warmed human plasma.

  • Spike the Test Article into the plasma at a final concentration of 1 µM. Mix gently.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 2, 8, 24, 48, 96, and 168 hours), aliquot a sample from the incubation mixture.

  • Immediately terminate the reaction by adding 3 volumes of ice-cold Termination Solution containing the Internal Standard.

  • Vortex the samples for 2 minutes to precipitate plasma proteins.

  • Centrifuge the samples at 4000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the concentration of the intact Test Article.

  • Calculate the percentage of the intact Test Article remaining at each time point relative to the 0-hour time point.

Visualizations

experimental_workflow Experimental Workflow for Plasma Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Termination cluster_analysis Analysis prep_plasma Pre-warm Human Plasma and PBS to 37°C spike Spike Test Article into Plasma (1 µM) prep_plasma->spike prep_stock Prepare Test Article Stock Solution in PBS prep_stock->spike incubate Incubate at 37°C with Shaking spike->incubate aliquot Aliquot Samples at Time Points (0-168h) incubate->aliquot terminate Terminate Reaction with Acetonitrile + IS aliquot->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calculate Calculate % Intact Conjugate Remaining lcms->calculate

Caption: Workflow for assessing the stability of a this compound conjugate in human plasma.

cleavage_mechanism Mechanism of Reductive Cleavage of this compound Linker conjugate This compound Conjugate Antibody-S-S-(CH3)2C-Payload transition Thiol-Disulfide Exchange conjugate->transition + 2 GSH gsh Glutathione (GSH) G-SH gsh->transition mixed_disulfide Mixed Disulfide Intermediate Antibody-S-S-G transition->mixed_disulfide released_payload Released Payload HS-(CH3)2C-Payload transition->released_payload

Caption: Reductive cleavage of the this compound linker by glutathione (GSH).

References

Common pitfalls in handling and storing Boc-AEDI-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boc-AEDI-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during the handling and storage of this compound and its use in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored at –20°C and protected from light and moisture to prevent degradation. It is crucial to handle the compound in a controlled environment to maintain its stability.

Q2: What are the signs of this compound degradation?

A2: Visual signs of degradation can include a change in color or consistency of the solid material. From a chemical perspective, degradation may manifest as the premature loss of the Boc protecting group or the reduction of the disulfide bond. This can be identified by analytical techniques such as mass spectrometry, where unexpected masses would be observed, or by HPLC, which would show the appearance of new impurity peaks.

Q3: Is this compound sensitive to moisture?

A3: Yes, this compound is sensitive to moisture. The presence of water can lead to the hydrolysis of the Boc protecting group, especially under acidic or basic conditions. It is recommended to use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.

Q4: Can the disulfide bond in this compound be accidentally cleaved during my experiments?

A4: The disulfide bond is generally stable under standard peptide coupling conditions. However, it can be susceptible to reduction in the presence of strong reducing agents or certain nucleophiles like free thiols. Care should be taken to avoid these conditions if the disulfide linkage is to be preserved.

Troubleshooting Guides

Handling and Storage
Issue Possible Cause Troubleshooting Steps
Inconsistent reaction outcomes. Improper storage leading to degradation.1. Ensure the compound is stored at –20°C in a tightly sealed container, protected from light. 2. Aliquot the reagent upon receipt to avoid repeated freeze-thaw cycles and moisture introduction to the entire batch. 3. Before use, allow the container to warm to room temperature in a desiccator to prevent condensation.
Poor solubility in reaction solvent. Use of a non-optimal or non-anhydrous solvent.1. This compound is generally soluble in polar aprotic solvents like DMF and NMP. If solubility is an issue, gentle warming or sonication may help. 2. Ensure that the solvent is anhydrous, as moisture can affect both the reagent and the reaction.
Premature loss of Boc protecting group. Exposure to acidic conditions or moisture.1. Avoid acidic contaminants in your reaction setup. 2. Use high-quality, anhydrous solvents. 3. If acidic conditions are necessary for other parts of your synthesis, ensure they are compatible with the Boc group's stability or perform the this compound coupling step prior to any acidic treatments.
Experimental Workflows
Issue Possible Cause Troubleshooting Steps
Low coupling efficiency in peptide synthesis. 1. Incomplete activation of the carboxylic acid. 2. Aggregation of the peptide chain. 3. Side reactions of the coupling agent.1. Ensure optimal stoichiometry of the coupling reagents. Consider pre-activation of this compound before adding it to the resin-bound amine. 2. If aggregation is suspected, consider using a higher coupling temperature, adding chaotropic salts, or using a more polar solvent system like NMP. 3. Choose a coupling reagent known to minimize side reactions. For example, using HOBt or HOAt with carbodiimides can suppress racemization.
Unidentified byproducts in mass spectrometry. 1. Reduction of the disulfide bond. 2. Side reaction with scavengers used in cleavage.1. Avoid the use of reducing agents in your coupling and cleavage steps unless disulfide cleavage is intended. 2. If using scavengers during peptide cleavage from the resin, be aware of potential reactions with the disulfide bond. For example, some thiols used as scavengers can participate in disulfide exchange reactions.
Difficulty in purifying the final product. Aggregation of the final peptide or conjugate.1. Optimize the purification conditions, such as the HPLC gradient and the choice of mobile phase additives. 2. Sometimes, dissolving the crude product in a denaturing solvent like guanidinium hydrochloride or urea before purification can help to break up aggregates.

Experimental Protocols

A detailed experimental protocol for a typical coupling reaction involving this compound in solid-phase peptide synthesis (SPPS) is provided below.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Swell the resin-bound peptide in anhydrous DMF for 30 minutes.

  • In a separate vial, dissolve this compound (1.5 eq.), HOBt (1.5 eq.), and DIC (1.5 eq.) in anhydrous DMF.

  • Allow the activation mixture to react for 15-20 minutes at room temperature.

  • Drain the DMF from the swollen resin and add the activated this compound solution.

  • Agitate the reaction mixture under an inert atmosphere for 2-4 hours at room temperature.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound.

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step Boc_AEDI_OH This compound Activated_Ester Activated Ester Boc_AEDI_OH->Activated_Ester in DMF Coupling_Reagents Coupling Reagents (e.g., DIC, HOBt) Coupling_Reagents->Activated_Ester Coupled_Product Coupled Product Activated_Ester->Coupled_Product Agitation Resin_Peptide Resin-Bound Peptide (Free Amine) Resin_Peptide->Coupled_Product

Caption: Experimental workflow for coupling this compound in SPPS.

troubleshooting_logic Start Low Yield or Impurities Detected Check_Storage Review Storage Conditions (-20°C, dry, dark) Start->Check_Storage Check_Handling Verify Anhydrous Technique Start->Check_Handling Check_Coupling Analyze Coupling Reaction Start->Check_Coupling Check_Cleavage Examine Cleavage & Purification Start->Check_Cleavage Degradation Potential Degradation Check_Storage->Degradation Moisture Moisture Contamination Check_Handling->Moisture Inefficient_Coupling Inefficient Coupling Check_Coupling->Inefficient_Coupling Side_Reactions Side Reactions Check_Cleavage->Side_Reactions Solution1 Aliquot & Use Fresh Reagent Degradation->Solution1 Solution2 Use Anhydrous Solvents & Inert Atmosphere Moisture->Solution2 Solution3 Optimize Coupling Time/Reagents & Check for Aggregation Inefficient_Coupling->Solution3 Solution4 Adjust Cleavage Cocktail & Purification Method Side_Reactions->Solution4

Caption: Troubleshooting logic for experiments using this compound.

Strategies to reduce aggregation during Boc-AEDI-OH conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Boc-AEDI-OH conjugation, with a primary focus on preventing and reducing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a chemical linker commonly used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[1][2] Its full chemical name is 2-((2-((tert-Butoxycarbonyl)amino)ethyl)disulfanyl)-2-methylpropanoic acid.[2] The key reactive groups are:

  • Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine. This allows for controlled, stepwise conjugation.[1]

  • Terminal carboxylic acid: This group is typically activated to form a stable amide bond with an amine group on the target molecule (e.g., a protein or antibody).[1]

  • Disulfide bond: The disulfide linkage within the molecule offers a mechanism for cleaving the conjugate under reducing conditions, which can be advantageous for drug delivery applications. The methyl groups adjacent to the disulfide bond in this compound provide increased stability compared to unsubstituted analogs.[2]

Q2: What is the primary cause of aggregation during this compound conjugation?

Aggregation during the conjugation process is often a result of changes in the protein's surface properties. The covalent attachment of the relatively hydrophobic this compound linker can expose hydrophobic patches on the protein, leading to intermolecular interactions and subsequent aggregation.[3] Other contributing factors can include suboptimal reaction conditions such as pH, temperature, and solvent choice, which can affect protein stability.

Q3: How can I monitor aggregation during my conjugation reaction?

Aggregation can be monitored using several techniques:

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitation in the reaction mixture.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of larger aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is a sensitive technique for detecting the formation of aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species in the chromatogram is a clear indication of aggregation.[4]

Troubleshooting Guide: Strategies to Reduce Aggregation

This guide provides specific troubleshooting strategies to address aggregation issues during this compound conjugation.

Problem Potential Cause Recommended Solution
Visible precipitation or turbidity during the reaction. High degree of conjugation leading to increased hydrophobicity.- Reduce the molar ratio of this compound to your protein. - Perform the conjugation at a lower temperature (e.g., 4°C) to slow down the reaction and aggregation kinetics.
Increased aggregation observed by DLS or SEC after conjugation. Suboptimal buffer conditions affecting protein stability.- Optimize pH: Maintain the reaction pH within the optimal stability range of your protein, typically between pH 6.5 and 7.5 for many antibodies.[5] - Buffer choice: Use buffers known to stabilize proteins, such as phosphate, citrate, or HEPES buffers. Avoid buffers containing primary amines like Tris if you are targeting lysine residues.
Poor solubility of this compound in the reaction buffer. The linker may have limited aqueous solubility.- Use a co-solvent: Dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[5] Ensure the final concentration of the organic solvent is low enough (typically <10%) to not denature your protein.
Aggregation occurs during buffer exchange or purification steps. Removal of stabilizing salts or exposure to harsh conditions.- Maintain ionic strength: Ensure a sufficient salt concentration (e.g., 50-150 mM NaCl) in your buffers to minimize non-specific electrostatic interactions that can lead to aggregation.[6] - Gentle purification: Use methods like dialysis or tangential flow filtration for buffer exchange instead of precipitation.
Inconsistent results between batches. Variability in reagent quality or reaction setup.- Use fresh reagents: Use high-purity this compound and freshly prepared activation reagents (e.g., EDC/NHS). - Control reaction parameters: Precisely control temperature, pH, and stirring speed.

Experimental Protocols

Protocol 1: General Two-Step Conjugation of this compound to an Antibody

This protocol describes a common two-step method to conjugate this compound to the lysine residues of an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate buffer, 50 mM, pH 7.2)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., SEC)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in anhydrous DMSO to prepare stock solutions.

    • In a separate tube, add a 1.5-fold molar excess of NHS and EDC to a solution of this compound in DMSO.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated this compound solution to the antibody solution with gentle stirring. The molar ratio of activated linker to antibody will need to be optimized, but a starting point of 10:1 to 20:1 is common.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted activated linker. Incubate for 15 minutes.

  • Purification: Purify the conjugate from unreacted linker and byproducts using a suitable method such as size exclusion chromatography.

Protocol 2: Screening for Optimal pH to Minimize Aggregation

This protocol outlines a method to identify the optimal pH for your conjugation reaction to minimize aggregation.

Materials:

  • Aliquots of your protein at a consistent concentration.

  • A series of buffers with varying pH values (e.g., citrate for pH 5.5-6.5, phosphate for pH 6.5-7.5, borate for pH 7.5-8.5).

  • Activated this compound (prepared as in Protocol 1).

  • DLS or SEC instrument for analysis.

Procedure:

  • Buffer Exchange: Exchange your protein into each of the different pH buffers.

  • Parallel Reactions: Set up small-scale conjugation reactions for each pH condition using a fixed molar ratio of activated this compound to your protein.

  • Incubation: Incubate all reactions under the same conditions (temperature and time).

  • Analysis: After the incubation period, analyze a sample from each reaction for the extent of aggregation using DLS or SEC.

  • Comparison: Compare the aggregation levels across the different pH conditions to identify the optimal pH that minimizes aggregation while still achieving the desired level of conjugation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (e.g., Antibody in PBS) Conjugation_Step Combine Activated Linker and Protein Solution Protein_Solution->Conjugation_Step Add to Linker_Activation Activate this compound (with EDC/NHS in DMSO) Linker_Activation->Conjugation_Step Add Incubation Incubate (e.g., 2h at RT or O/N at 4°C) Conjugation_Step->Incubation Quenching Quench Reaction (e.g., with Tris) Incubation->Quenching Purification Purify Conjugate (e.g., SEC) Quenching->Purification Analysis Analyze Conjugate (e.g., DLS, SEC, UV-Vis) Purification->Analysis

Caption: A typical experimental workflow for this compound conjugation.

troubleshooting_logic Start Aggregation Observed? Check_Ratio Reduce Molar Ratio of This compound to Protein Start->Check_Ratio Yes End Aggregation Reduced Start->End No Optimize_pH Optimize Reaction pH (typically 6.5-7.5) Check_Ratio->Optimize_pH Use_Cosolvent Use Co-solvent for Linker (e.g., DMSO, DMF) Optimize_pH->Use_Cosolvent Add_Stabilizers Add Stabilizing Excipients (e.g., Arginine, Sugars) Use_Cosolvent->Add_Stabilizers Lower_Temp Lower Reaction Temperature (e.g., to 4°C) Add_Stabilizers->Lower_Temp Check_Salt Maintain Ionic Strength (50-150 mM Salt) Lower_Temp->Check_Salt Check_Salt->End

Caption: A logical flowchart for troubleshooting aggregation issues.

References

Technical Support Center: Refinement of Purification Methods for Boc-AEDI-OH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Boc-AEDI-OH conjugates. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative workflows to streamline your purification processes and enhance product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates in a question-and-answer format.

Issue/Question Potential Cause(s) Recommended Solution(s)
Low yield of the purified conjugate Incomplete conjugation reaction. Degradation of the conjugate during purification. Loss of product during extraction or chromatography.Optimize conjugation reaction conditions (e.g., stoichiometry, reaction time, temperature). Use milder purification conditions (e.g., lower TFA concentration in HPLC mobile phase, if applicable).[1] Ensure complete precipitation or extraction of the product. Minimize the number of purification steps.
Presence of unreacted this compound in the final product Excess this compound used in the conjugation reaction. Inefficient purification to separate the conjugate from the starting material.Adjust the stoichiometry of reactants to use a slight excess of the peptide/molecule to be conjugated. Optimize the HPLC gradient to achieve better separation between the conjugate and unreacted this compound. Consider a preliminary purification step like solid-phase extraction (SPE) to remove excess linker.
Multiple peaks observed on the analytical HPLC of the purified product Presence of diastereomers or rotamers. On-column degradation. Aggregation of the conjugate. Incomplete removal of protecting groups from the conjugated peptide/molecule.Modify HPLC conditions (e.g., temperature, mobile phase additives) to potentially resolve or coalesce conformational isomers. Use a mobile phase with a less aggressive pH. Incorporate additives like guanidine hydrochloride or urea in the sample solvent to disrupt aggregates. Ensure complete deprotection of the peptide/molecule prior to or after conjugation, as intended by the synthetic route.
Poor peak shape (tailing or fronting) during HPLC purification Column overloading. Secondary interactions with the stationary phase. Inappropriate mobile phase composition.Reduce the amount of sample loaded onto the column. Add ion-pairing agents (e.g., TFA) to the mobile phase to minimize secondary ionic interactions. Adjust the organic solvent percentage and gradient slope.
Product is not retained on the reverse-phase HPLC column (elutes in the void volume) The conjugate is too polar. The dissolution solvent is too strong (high organic content).[2]Use a column with a more retentive stationary phase (e.g., C18 instead of C8). Employ a shallower gradient with a lower initial organic solvent concentration. Dissolve the sample in a solvent with a high aqueous content or directly in the initial mobile phase.[2]
Difficulty removing residual solvents (e.g., DMF, DMSO) after synthesis High boiling point of the solvents. Co-precipitation with the product.Perform multiple washes with a solvent in which the product is insoluble but the residual solvent is soluble (e.g., diethyl ether). Lyophilize the product from a water/acetonitrile mixture to remove volatile impurities. Use a vacuum oven at a moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting purity for the peptide or molecule to be conjugated with this compound?

A1: It is highly recommended to start with a peptide or molecule of high purity, ideally >95%.[3] Impurities in the starting material can react with this compound, leading to a complex mixture of side products that are difficult to separate from the desired conjugate.

Q2: How can I effectively remove unreacted Boc-anhydride after the protection step of my amino-linker?

A2: Unreacted Boc-anhydride and its byproducts can typically be removed by aqueous workup. Washing the organic layer with a mild base solution, such as saturated sodium bicarbonate, will help to remove acidic byproducts. Subsequent washes with water and brine will further purify the Boc-protected compound.[4][5]

Q3: What are the best general conditions for purifying a this compound conjugate using reverse-phase HPLC?

A3: A common starting point for purifying peptide-containing conjugates is a C18 column with a mobile phase system consisting of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The gradient should be optimized based on the hydrophobicity of the conjugate, typically starting with a low percentage of acetonitrile and gradually increasing.[5][6]

Q4: Can the Boc protecting group be cleaved during HPLC purification with TFA in the mobile phase?

A4: Yes, prolonged exposure to acidic conditions, even the 0.1% TFA commonly used in HPLC, can lead to the cleavage of the Boc group.[1] To minimize this, it is advisable to neutralize and lyophilize the collected fractions immediately after purification.[1]

Q5: What analytical techniques are recommended to confirm the purity and identity of the final this compound conjugate?

A5: The purity of the final conjugate should be assessed by analytical RP-HPLC.[2][7][8] The identity should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight of the conjugate.[2][8]

Quantitative Data on Peptide Purification

The following table summarizes typical purity levels for synthetic peptides, which can be used as a general guideline for what to expect when purifying this compound conjugates, particularly those involving peptides.

Purity Grade Typical Purity (%) Common Applications
Crude>50% or >70%High-throughput screening of lead compounds.[9]
Medium Purity>70% or >80%Production and testing of antibodies, enzyme substrate studies, epitope mapping.[9]
High Purity>90% to >98%Quantitative bioassays, in vitro receptor-ligand interaction studies, structural studies (NMR).[5][9]
Extremely High Purity>98%In vivo studies, clinical trials, drug studies.[9]

Experimental Protocols

Protocol 1: General Work-up Procedure for a this compound Conjugation Reaction

This protocol describes a general liquid-liquid extraction procedure to remove water-soluble impurities and unreacted starting materials after a conjugation reaction in an organic solvent.

  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents as specified by your reaction protocol.

  • Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) to ensure efficient phase separation.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities. Vent the separatory funnel frequently as CO2 may be generated.[5]

    • Wash the organic layer with deionized water to remove water-soluble reagents and byproducts.

    • Finally, wash the organic layer with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.

  • Drying and Concentration:

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude conjugate.

  • Further Purification: The crude product can then be further purified by column chromatography or HPLC.

Protocol 2: Reverse-Phase HPLC Purification of a this compound Conjugate

This protocol provides a general method for the purification of this compound conjugates using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column and Mobile Phase Preparation:

    • Column: A preparative C18 column is typically suitable.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and a small amount of acetonitrile or DMSO is often effective. Ensure the sample is fully dissolved and filter it through a 0.45 µm filter to remove any particulate matter.

  • Chromatography Conditions:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes, but this should be optimized based on the hydrophobicity of the conjugate.[6]

    • Monitor the elution of the conjugate using a UV detector, typically at 214 nm (for peptide bonds) and/or a wavelength where the conjugated molecule or linker absorbs.[7]

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical HPLC to assess purity.

    • Pool the pure fractions.

    • If TFA was used, it is often desirable to remove it. This can be achieved by lyophilization, which will yield the conjugate as a TFA salt. For applications sensitive to TFA, ion-exchange may be necessary.

    • Lyophilize the pooled fractions to obtain the purified conjugate as a solid.

Visualizations

Experimental Workflow for this compound Conjugate Synthesis and Purification

experimental_workflow start Starting Materials: This compound & Peptide/Molecule conjugation Conjugation Reaction start->conjugation workup Aqueous Work-up (Extraction) conjugation->workup Reaction Mixture crude_product Crude this compound Conjugate workup->crude_product Organic Phase purification Purification (e.g., RP-HPLC) crude_product->purification analysis Purity & Identity Analysis (Analytical HPLC, MS) purification->analysis Collected Fractions final_product Purified this compound Conjugate analysis->final_product Purity >95%

Caption: A general workflow for the synthesis and purification of this compound conjugates.

Logical Relationships in Troubleshooting HPLC Purification

troubleshooting_hplc problem Problem Observed (e.g., Poor Separation, Low Yield) cause_analysis Analyze Potential Causes problem->cause_analysis cause1 Suboptimal Gradient cause_analysis->cause1 cause2 Column Overload cause_analysis->cause2 cause3 Inappropriate Mobile Phase cause_analysis->cause3 cause4 Sample Insolubility cause_analysis->cause4 solution_analysis Implement Solutions cause1->solution_analysis solution1 Adjust Gradient Slope & Initial %B cause1->solution1 cause2->solution_analysis solution2 Reduce Sample Load cause2->solution2 cause3->solution_analysis solution3 Change Additives (e.g., TFA) or pH cause3->solution3 cause4->solution_analysis solution4 Optimize Sample Solvent cause4->solution4 outcome Improved Purification solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: A logical diagram illustrating the troubleshooting process for HPLC purification.

References

Addressing steric hindrance in Boc-AEDI-OH reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-AEDI-OH, particularly in reactions complicated by steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (2-((2-((tert-Butoxycarbonyl)amino)ethyl)disulfanyl)-2-methylpropanoic acid) is a Boc-protected amino acid derivative containing a disulfide bond.[1] Its primary applications are in bioconjugation and peptide synthesis. It is often used as a linker in the construction of antibody-drug conjugates (ADCs), where the disulfide bond can be cleaved under reducing conditions within a target cell to release a therapeutic payload.[2] The Boc protecting group allows for controlled, stepwise synthesis.[1]

Q2: What is steric hindrance and how does it affect this compound reactions?

Steric hindrance is a chemical phenomenon where the size and spatial arrangement of atoms or groups of atoms in a molecule obstruct a chemical reaction.[3][4] In the context of this compound, steric hindrance can significantly lower the yield and rate of amide bond formation when reacting its carboxylic acid with a sterically crowded amine (e.g., a secondary amine on a bulky molecule or an amine near a quaternary carbon). The bulky tert-butoxycarbonyl (Boc) protecting group and the gem-dimethyl groups adjacent to the disulfide bond in this compound can also contribute to steric crowding.[2][5]

Q3: My coupling reaction with this compound is giving a low yield. What are the likely causes related to steric hindrance?

Low yields in this compound coupling reactions, especially with complex substrates, can often be attributed to steric hindrance. Several factors could be at play:

  • Insufficiently reactive coupling agent: Standard coupling reagents like DCC or EDC alone may not be potent enough to overcome the steric barrier.

  • Suboptimal reaction conditions: Inadequate temperature, reaction time, or solvent choice can hinder the reaction.

  • Aggregation: In solid-phase peptide synthesis, peptide chain aggregation can block reactive sites.[6]

  • Poor nucleophilicity of the amine: The amine you are trying to couple may be a weak nucleophile due to electronic effects or steric shielding on the substrate.

Troubleshooting Guide: Addressing Steric Hindrance

Issue: Low or No Product Formation in this compound Coupling

When coupling this compound to a sterically hindered amine, you may observe low yields or failure of the reaction to proceed to completion. The following tables and protocols provide guidance on how to troubleshoot and optimize these challenging coupling reactions.

Solution 1: Selection of an Appropriate Coupling Reagent

The choice of coupling reagent is critical for overcoming steric hindrance. More potent activating agents are required to facilitate the reaction. Below is a comparison of commonly used coupling reagents and their general effectiveness in sterically hindered couplings.

Coupling ReagentAdditive (if required)Relative Effectiveness in Hindered CouplingsKey Considerations
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)NoneHigh Very fast reaction rates; can be used in excess. Should not be used in large excess as it can react with the unprotected N-terminus.[7]
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)HOBt (Hydroxybenzotriazole)High Similar to HATU but slightly less reactive. Adding HOBt can reduce racemization.[1]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)NoneHigh Particularly effective for coupling N-methyl amino acids and other sterically hindered residues.[7]
PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate)NoneHigh A highly reactive phosphonium salt-based reagent suitable for very challenging couplings.[1]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)NoneHigh A safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU. Good solubility.[2]
DIC/HOAt (Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole)HOAtModerate to High A cost-effective option that is still very effective. HOAt is superior to HOBt in reducing racemization and accelerating coupling.
DIC/Oxyma (Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate)OxymaPureModerate to High Oxyma is a safe and effective alternative to HOBt and HOAt.[8]
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / HOBt)HOBtLow to Moderate Generally not recommended for highly hindered couplings.[8]
Solution 2: Optimization of Reaction Conditions

Adjusting the experimental parameters can significantly improve reaction outcomes.

ParameterRecommendation for Hindered CouplingsRationale
Solvent Use polar aprotic solvents like DMF, NMP, or a mixture of DCM/DMF. Consider adding chaotropic salts (e.g., LiCl) to disrupt aggregation.[6]These solvents effectively solvate the reactants and can help to break up secondary structures that may mask the reaction site.
Temperature Increase the reaction temperature (e.g., to 40-60°C). Microwave irradiation can also be beneficial.Higher temperatures provide the necessary activation energy to overcome the steric barrier. Microwave energy can accelerate reaction rates for difficult couplings.
Reaction Time Extend the reaction time (e.g., from a few hours to overnight).Sterically hindered reactions are often slow, and allowing more time can drive the reaction to completion.
Concentration Use higher concentrations of reactants.This increases the frequency of molecular collisions, which can improve the reaction rate.
Equivalents of Reagents Use a slight excess (1.1 to 1.5 equivalents) of this compound and the coupling reagent relative to the amine.This can help to drive the equilibrium towards product formation.

Experimental Protocols

The following are detailed methodologies for key experiments. These should be considered as starting points and may require further optimization for your specific substrates.

Protocol 1: General Procedure for Coupling this compound to a Sterically Hindered Primary or Secondary Amine

This protocol is based on the use of HATU, a highly effective coupling reagent for sterically demanding reactions.

Materials:

  • This compound

  • Sterically hindered amine substrate

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a clean, dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature. This is the pre-activation step.

  • In a separate flask, dissolve the sterically hindered amine (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the amine solution.

  • Slowly add the amine/DIPEA solution to the pre-activated this compound solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish after 2-3 hours, consider gently heating the mixture to 40-50°C.

  • Allow the reaction to proceed for 4-24 hours, or until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low-Yield this compound Couplings

Troubleshooting_Workflow start Start: Low Yield in This compound Coupling check_reagent Is the Coupling Reagent Potent Enough for Hindered Systems? start->check_reagent change_reagent Switch to a More Potent Reagent (e.g., HATU, PyAOP, COMU) check_reagent->change_reagent No check_conditions Are Reaction Conditions Optimized? check_reagent->check_conditions Yes change_reagent->check_conditions optimize_conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time - Change Solvent (DMF, NMP) - Use Microwave check_conditions->optimize_conditions No check_equivalents Are Reagent Equivalents Correct? check_conditions->check_equivalents Yes optimize_conditions->check_equivalents adjust_equivalents Use Slight Excess of This compound and Coupling Reagent (1.1-1.5 eq.) check_equivalents->adjust_equivalents No analyze_success Analyze Result check_equivalents->analyze_success Yes adjust_equivalents->analyze_success

Caption: Troubleshooting workflow for sterically hindered this compound couplings.

Signaling Pathway of Amide Bond Formation via HATU Activation

Amide_Bond_Formation Boc_AEDI_OH This compound (Carboxylic Acid) Active_Ester OAt-Active Ester Intermediate Boc_AEDI_OH->Active_Ester HATU HATU HATU->Active_Ester Amide_Product Boc-AEDI-NHR-R' (Amide Product) Active_Ester->Amide_Product Hindered_Amine R-NH-R' (Sterically Hindered Amine) Hindered_Amine->Amide_Product Base Base (e.g., DIPEA) Base->Active_Ester

Caption: Mechanism of this compound activation and coupling using HATU.

References

Improving the efficiency of amide bond formation with Boc-AEDI-OH

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific reagent termed "Boc-AEDI-OH" could not be located in publicly available resources. The following guide provides general troubleshooting advice and best practices for improving the efficiency of amide bond formation using common coupling reagents. The principles and protocols outlined here are broadly applicable to peptide synthesis and small molecule amidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in amide bond formation?

A1: Low yields in amide bond formation can stem from several factors:

  • Inefficient activation of the carboxylic acid: The coupling reagent may not be effectively activating the carboxylic acid, which is a crucial first step.

  • Side reactions: The activated carboxylic acid is a reactive intermediate that can undergo side reactions, such as hydrolysis or rearrangement, before reacting with the amine.

  • Steric hindrance: If either the carboxylic acid or the amine is sterically hindered, the coupling reaction can be significantly slowed down or prevented altogether.

  • Low nucleophilicity of the amine: Electron-deficient amines are less nucleophilic and may react slowly with the activated carboxylic acid.

  • Racemization: For chiral carboxylic acids, epimerization at the alpha-carbon can occur, leading to a mixture of diastereomers and potentially lower yield of the desired product.

  • Poor solubility: If the reactants are not fully dissolved in the reaction solvent, the reaction rate will be diminished.

Q2: How can I minimize racemization during amide bond formation?

A2: Racemization is a common issue, particularly in peptide synthesis. To minimize it:

  • Use an additive: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by forming an active ester that is less prone to epimerization.

  • Control the temperature: Running the reaction at lower temperatures can help to reduce the rate of racemization.

  • Choose the right coupling reagent: Some coupling reagents are inherently less likely to cause racemization than others.

  • Optimize the base: The choice and amount of base used can influence the extent of racemization. Non-nucleophilic bases like diisopropylethylamine (DIPEA) are often preferred.

Q3: What is the role of additives like HOBt and HOAt?

A3: Additives like HOBt and HOAt play a dual role in amide bond formation:

  • Suppressing racemization: As mentioned above, they react with the activated carboxylic acid to form an active ester that is more stable towards racemization.

  • Increasing coupling efficiency: These additives can also accelerate the rate of the desired amidation reaction, leading to higher yields.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation Incomplete activation of the carboxylic acid.- Ensure the coupling reagent is fresh and has been stored correctly.- Increase the equivalents of the coupling reagent.- Switch to a more potent coupling reagent (e.g., HATU, HCTU).
Low nucleophilicity of the amine.- Use a less sterically hindered or more electron-rich amine if possible.- Increase the reaction temperature or time.- Add a catalyst such as DMAP (use with caution as it can promote racemization).[1]
Steric hindrance at the coupling site.- Increase the reaction temperature.- Use a less sterically demanding coupling reagent.- Consider a different synthetic route to form the amide bond.
Poor solubility of reactants.- Screen different solvents to find one in which all reactants are fully soluble.- Use a co-solvent system.
Presence of side products Racemization of the carboxylic acid.- Add HOBt or HOAt to the reaction mixture.- Lower the reaction temperature.- Use a non-nucleophilic base like DIPEA.
Formation of an N-acylurea byproduct (with carbodiimide reagents).- Add HOBt or HOAt to intercept the O-acylisourea intermediate.- Optimize the reaction conditions to favor aminolysis.
Dimerization or polymerization of the starting materials.- Use high dilution conditions, especially for intramolecular reactions.
Difficulty in purification Byproducts from the coupling reagent (e.g., DCU from DCC).- If using DCC, dicyclohexylurea (DCU) is insoluble in many organic solvents and can often be removed by filtration.- Use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.
Excess reagents.- Use a stoichiometric amount of reagents whenever possible.- Employ a scavenger resin to remove excess acid or amine.

Experimental Protocols

General Protocol for Amide Bond Formation using a Carbodiimide Reagent (e.g., EDC) and HOBt
  • Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in an appropriate anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the carbodiimide coupling reagent (e.g., EDC, 1.2 equiv) to the solution and stir for 15-30 minutes at 0 °C to allow for the formation of the HOBt active ester.

  • Add the amine (1.1 equiv) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated aqueous NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography, recrystallization, or preparative HPLC.

Visualizations

General Workflow for Amide Bond Formation

G General Workflow for Amide Bond Formation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Carboxylic Acid + Amine Activation Activate Carboxylic Acid Reactants->Activation Solvent Anhydrous Solvent Solvent->Activation Reagents Coupling Reagent + Additive (optional) + Base Reagents->Activation Coupling Add Amine & Base Activation->Coupling Stir Stir at RT Coupling->Stir Quench Quench Reaction Stir->Quench Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify Amide_Product Amide_Product Purify->Amide_Product Final Product

Caption: A generalized workflow for a typical amide bond formation experiment.

Mechanism of Carbodiimide-Mediated Amide Bond Formation with HOBt

G Carbodiimide-Mediated Amide Bond Formation with HOBt cluster_activation Activation cluster_ester_formation Active Ester Formation cluster_coupling Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea Carbodiimide R'-N=C=N-R'' (e.g., EDC) Carbodiimide->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide HOBt_Regen HOBt (regenerated) HOBt_Ester->HOBt_Regen Amine R'''NH₂ Amine->Amide

Caption: The reaction mechanism for amide formation using a carbodiimide and HOBt.

References

Validation & Comparative

A Head-to-Head Comparison: Boc-AEDI-OH and Other Amine-Reactive Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that can significantly impact the stability, efficacy, and overall success of the resulting conjugate. This guide provides an objective comparison of Boc-AEDI-OH, a sterically hindered disulfide linker, with other commonly used amine-reactive linkers, supported by established chemical principles and data from related structures.

Executive Summary

This compound presents a compelling option for researchers seeking to incorporate a cleavable disulfide bond with enhanced stability. Its key feature, the gem-dimethyl substitution adjacent to the disulfide bridge, is designed to offer increased resistance to premature cleavage in the bloodstream, a crucial attribute for applications like antibody-drug conjugates (ADCs). While direct, side-by-side experimental comparisons with widely used linkers like N-hydroxysuccinimide (NHS) esters are limited in publicly available literature, this guide extrapolates from existing data on similar molecular structures and fundamental chemical principles to provide a comprehensive performance overview.

Introduction to Amine-Reactive Linkers

Amine-reactive linkers are a cornerstone of bioconjugation, primarily targeting the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. The formation of a stable amide bond is the most common outcome of these reactions. This section provides an overview of the linkers discussed in this guide.

This compound (2-((2-(tert-Butoxycarbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid): This heterobifunctional linker features a carboxylic acid for coupling to amines (after activation) and a Boc-protected amine, which can be deprotected for further functionalization. Its defining characteristic is a sterically hindered disulfide bond, intended to provide greater stability in biological fluids compared to traditional disulfide linkers.

NHS Esters (N-Hydroxysuccinimide esters): These are among the most common amine-reactive functional groups. They react with primary amines at physiological to slightly alkaline pH to form stable amide bonds.

Sulfo-NHS Esters (Sulfated N-Hydroxysuccinimide esters): The addition of a sulfonate group to the NHS ring increases the water solubility of these linkers, allowing for conjugation reactions in aqueous buffers without the need for organic co-solvents and reducing the risk of protein precipitation.

Performance Comparison: this compound vs. Other Amine-Reactive Linkers

This section compares the key performance parameters of this compound with NHS and Sulfo-NHS esters. The data for this compound is largely inferred from the behavior of its constituent functional groups and studies on sterically hindered disulfide linkers.

Table 1: Quantitative Comparison of Amine-Reactive Linkers
FeatureThis compoundNHS EstersSulfo-NHS Esters
Reactive Group Carboxylic Acid (requires activation)N-Hydroxysuccinimide esterSulfo-N-Hydroxysuccinimide ester
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)Primary Amines (-NH₂)
Resulting Bond AmideAmideAmide
Reaction pH 4.5 - 7.5 (for EDC/NHS activation)7.2 - 8.57.2 - 8.5
Solubility Moderate in aqueous buffers (hydrophobicity from Boc group)Low in aqueous buffers (requires organic co-solvent like DMSO or DMF)High in aqueous buffers
Stability of Reactive Group Carboxylic acid is stable; activated ester is susceptible to hydrolysis.Susceptible to hydrolysis, especially at higher pH.More stable to hydrolysis than NHS esters at physiological pH.
Cleavability of Linker Cleavable (disulfide bond)Non-cleavableNon-cleavable
Relative Stability of Linkage Disulfide bond is reductively cleavable; steric hindrance increases stability against thiol exchange.Amide bond is highly stable.Amide bond is highly stable.

Experimental Protocols

Protocol 1: Two-Step Amine Coupling using this compound with EDC/NHS Activation

This protocol describes the conjugation of a protein to a molecule containing a primary amine using this compound as the linker.

Materials:

  • Protein to be modified (in a suitable buffer, e.g., MES, pH 4.7-6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column

Procedure:

  • Activation of this compound: a. Dissolve this compound in an organic solvent (e.g., DMSO or DMF) and then dilute into the Activation Buffer. b. Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution. c. Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Protein: a. Exchange the protein into the Coupling Buffer using a desalting column. b. Add the activated this compound solution to the protein solution. The molar ratio of activated linker to protein will need to be optimized for the specific application. c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: a. Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. b. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: a. Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizing the Chemistry and Workflow

Diagram 1: Activation and Amine Coupling of this compound

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Boc_AEDI_OH This compound (Carboxylic Acid) Activated_Linker Activated this compound (NHS Ester) Boc_AEDI_OH->Activated_Linker EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Protein_Amine Protein-NH₂ Conjugate Protein-Linker Conjugate Activated_Linker->Conjugate Protein_Amine->Conjugate

Caption: Reaction scheme for this compound activation and subsequent amine coupling.

Diagram 2: Experimental Workflow for Protein Conjugation

G Start Start Activate_Linker Activate this compound with EDC/NHS Start->Activate_Linker Prepare_Protein Prepare Protein in Coupling Buffer Start->Prepare_Protein Mix Mix Activated Linker and Protein Activate_Linker->Mix Prepare_Protein->Mix Incubate Incubate Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate Quench->Purify End End Purify->End

Caption: A typical experimental workflow for protein conjugation using this compound.

Diagram 3: Decision Tree for Linker Selection

G Start Need to conjugate to a primary amine? Cleavable Is a cleavable linker required? Start->Cleavable Yes Non_Amine Explore other chemistries Start->Non_Amine No Water_Soluble Is high water solubility critical? Cleavable->Water_Soluble No Boc_AEDI Consider This compound Cleavable->Boc_AEDI Yes NHS_Ester Consider standard NHS Ester Water_Soluble->NHS_Ester No Sulfo_NHS Consider Sulfo-NHS Ester Water_Soluble->Sulfo_NHS Yes

Caption: A decision-making guide for selecting an appropriate amine-reactive linker.

Conclusion

This compound offers a distinct advantage for applications requiring a stable yet cleavable linkage to primary amines. The sterically hindered disulfide bond is rationally designed to enhance stability in the reducing environment of the bloodstream, potentially leading to improved in vivo performance of bioconjugates like ADCs. While NHS and Sulfo-NHS esters provide a more direct and often simpler route to stable, non-cleavable amide bond formation, this compound provides an added layer of controlled release. The choice between these linkers will ultimately depend on the specific requirements of the application, including the need for cleavability, the importance of linker stability, and the tolerance of the biomolecule to the reaction conditions. Further direct comparative studies are warranted to fully elucidate the performance characteristics of this compound in various bioconjugation scenarios.

Mass Spectrometry Analysis of Amine Derivatization Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and proteomics, the accurate quantification and identification of molecules containing primary amine functionalities are paramount. Mass spectrometry (MS), a powerful analytical technique, often requires chemical derivatization to enhance the ionization efficiency and chromatographic separation of target analytes. This guide provides a comparative analysis of derivatization agents for primary amines, with a conceptual exploration of Boc-AEDI-OH as a potential reagent in this context, benchmarked against established alternatives.

While direct experimental data on the mass spectrometry analysis of this compound reaction products is not extensively available in peer-reviewed literature, its chemical structure—a Boc-protected amine and a terminal carboxylic acid—suggests its potential utility in derivatizing primary amines.[1] This guide will, therefore, draw comparisons based on the known reactivity of its functional groups and the well-documented performance of other widely used derivatization reagents.

Comparative Analysis of Derivatization Reagents

The selection of a derivatization reagent is critical and depends on the specific analytical requirements, such as sensitivity, selectivity, and compatibility with the chosen chromatographic and mass spectrometric platforms. Below is a comparison of this compound (hypothetical application) with several established reagents.

ReagentTarget FunctionalityKey AdvantagesPotential LimitationsTypical MS Polarity
This compound (Hypothetical) Primary AminesIntroduces a Boc-protected amine, potentially aiding in chromatographic retention and offering specific fragmentation patterns. The disulfide bond could offer a unique signature in MS/MS.Reactivity and stability of the derivative are not characterized. The Boc group can be labile under certain MS conditions.Positive/Negative
Dansyl Chloride Primary & Secondary Amines, PhenolsWell-established, provides fluorescent derivatives, and significantly enhances ionization efficiency in ESI-MS.[2]Reaction can be slow and may require elevated temperatures.Positive
o-Phthalaldehyde (OPA) Primary AminesRapid reaction at room temperature in the presence of a thiol.[2] Produces fluorescent isoindole derivatives.Derivatives can be unstable.[3] Does not react with secondary amines.Positive
Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) Primary & Secondary AminesProduces stable derivatives with strong UV absorbance and fluorescence, suitable for acidic chromatography conditions.[2]Can introduce significant hydrophobicity, potentially altering chromatographic behavior substantially.Positive
Benzoyl Chloride Primary & Secondary Amines, Phenols, ThiolsFast reaction, increases retention on reversed-phase columns, and can improve sensitivity.[4] Commercially available in isotopically labeled forms for quantitative studies.[4]Can be non-selective, reacting with multiple functional groups.Positive

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are generalized protocols for derivatization and subsequent LC-MS/MS analysis.

1. General Derivatization Protocol for Primary Amines:

This protocol is a generalized representation and would require optimization for a specific reagent like this compound.

  • Sample Preparation: Dissolve the analyte containing the primary amine in a suitable solvent (e.g., acetonitrile, DMSO).

  • Reagent Preparation: Prepare a stock solution of the derivatization reagent (e.g., this compound, Dansyl Chloride) in an appropriate solvent.

  • Reaction: Mix the analyte and reagent solutions. The reaction conditions (pH, temperature, time) will vary depending on the reagent. For instance, Dansyl Chloride often requires a basic pH and heating, while OPA reacts rapidly at room temperature.[2] For a carboxylic acid-containing reagent like this compound, a coupling agent (e.g., HATU, HOBt) would be necessary to facilitate the amide bond formation with the target primary amine.

  • Quenching: Stop the reaction by adding a quenching reagent or by pH adjustment.

  • Sample Dilution: Dilute the derivatized sample to the appropriate concentration for LC-MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical for separating derivatized amines.

    • Flow Rate: Maintained at a constant rate suitable for the column dimensions (e.g., 0.4 mL/min).

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI) is the most common technique for these types of analytes.

    • Polarity: Typically positive ion mode for amine derivatives.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high sensitivity and selectivity. Specific precursor-to-product ion transitions are monitored for each derivatized analyte.

Visualizing the Workflow and Concepts

Diagrams created using Graphviz can effectively illustrate the experimental workflows and the chemical principles involved.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Analyte (Primary Amine) Reaction Mixing & Incubation (with coupling agents if needed) Analyte->Reaction Reagent Derivatization Reagent (e.g., this compound) Reagent->Reaction Quench Quenching Reaction->Quench LC_MS LC-MS/MS Analysis Quench->LC_MS Data Data Acquisition & Processing LC_MS->Data

Caption: A generalized workflow for the derivatization and LC-MS/MS analysis of primary amines.

Reaction_Principle Reactants R-NH₂ This compound Coupling Coupling Agents (e.g., HATU) Reactants->Coupling Product Derivatized Product (Amide Bond Formation) Coupling->Product Facilitates Reaction

Caption: The conceptual reaction between a primary amine and this compound, requiring coupling agents.

Conclusion

The derivatization of primary amines is a crucial step for enhancing their detection by mass spectrometry. While established reagents like Dansyl Chloride and Benzoyl Chloride offer proven methodologies, the exploration of novel reagents is an ongoing effort in analytical chemistry.[2][4] this compound, with its unique structural features, presents an interesting hypothetical candidate for such applications.[1] However, its efficacy, including reaction kinetics, derivative stability, and ionization enhancement, would require thorough experimental validation. Researchers should consider the specific requirements of their analytical goals when selecting a derivatization strategy, and the data presented in this guide can serve as a starting point for making an informed decision.

References

A Comparative Guide to Antibody-Drug Conjugate (ADC) Linker Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker is a critical attribute of an antibody-drug conjugate (ADC) that profoundly influences its therapeutic index, dictating both efficacy and toxicity.[1][2][3][4] An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, and then efficiently release the payload within the target tumor cells.[2][3][][6][7][8] This guide provides a comparative study of ADC stability with different linker technologies, supported by experimental data and detailed methodologies, to aid researchers in the rational design and selection of linkers for novel ADCs.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

The primary classification of ADC linkers is based on their mechanism of drug release: cleavable and non-cleavable.[3][][9]

  • Cleavable linkers are designed to be broken under specific physiological conditions prevalent in the tumor microenvironment or within tumor cells, such as low pH, high glutathione concentration, or the presence of specific enzymes.[2][][7][][11] This targeted release mechanism can lead to a potent bystander effect, where the released drug can kill neighboring antigen-negative tumor cells.[3] However, cleavable linkers can sometimes exhibit instability in circulation, leading to premature drug release.[2][]

  • Non-cleavable linkers rely on the complete lysosomal degradation of the antibody backbone to release the drug-linker-amino acid complex.[2][3][7][8][11] This generally results in greater plasma stability and a wider therapeutic window.[2] However, the resulting active metabolite, which includes the linker and an amino acid residue, may have reduced cell permeability or be susceptible to efflux pumps.

The choice between a cleavable and non-cleavable linker is a key design consideration that depends on the target antigen, the payload, and the desired mechanism of action.[4][]

Comparative Stability of Common Linker Chemistries

The stability of an ADC is significantly influenced by the specific chemistry of the linker.[6][] The following tables summarize the stability characteristics of commonly used linker types.

Table 1: Stability of Cleavable Linkers

Linker TypeCleavage MechanismPlasma StabilityAdvantagesDisadvantages
Hydrazone Acid-labile (low pH in endosomes/lysosomes)ModerateEffective release in acidic tumor microenvironment.[]Can be unstable at physiological pH, leading to premature drug release.[2][]
Disulfide Reduction (high glutathione levels in cytoplasm)Moderate to HighGood stability in circulation; efficient release in the reducing intracellular environment.[9][14][]Susceptible to exchange with circulating thiols like albumin.[]
Peptide (e.g., Val-Cit) Protease-cleavable (e.g., Cathepsin B in lysosomes)HighHigh plasma stability; specific cleavage by tumor-associated proteases.[2][16]Efficacy depends on the level of protease expression in the tumor.
β-Glucuronide Enzyme-cleavable (β-glucuronidase in tumor microenvironment)HighHighly stable in plasma; specific release at the tumor site.[9][17]Dependent on the presence of β-glucuronidase.

Table 2: Stability of Non-Cleavable Linkers

Linker TypeConjugation ChemistryPlasma StabilityAdvantagesDisadvantages
Thioether (e.g., SMCC) Maleimide-thiol reactionHighExcellent plasma stability.[2]Requires complete antibody degradation for payload release; potential for retro-Michael reaction leading to drug loss with traditional maleimides.[18][19]

The Challenge of Maleimide Linker Instability

Maleimide-based linkers are widely used for conjugating payloads to cysteine residues on antibodies.[] However, the resulting thiosuccinimide linkage can be unstable in vivo and undergo a retro-Michael reaction, leading to deconjugation of the drug-linker from the ADC.[18][19] This can result in payload transfer to other circulating proteins, such as albumin, causing off-target toxicity.[6][]

Several strategies have been developed to improve the stability of maleimide-based ADCs:

  • Hydrolysis of the thiosuccinimide ring: This process renders the linkage resistant to the retro-Michael reaction.[18] Self-hydrolyzing maleimides have been engineered to accelerate this stabilizing hydrolysis.[18]

  • Site-specific conjugation: Conjugation at partially solvent-accessible sites within a positively charged environment can promote hydrolysis of the succinimide ring, thereby stabilizing the linkage.[6]

Experimental Protocols for ADC Stability Assessment

Evaluating the stability of an ADC is a critical step in its development. The following are key experiments used to assess linker stability.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[6]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[6][20] Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[20][21]

In Vivo Pharmacokinetic (PK) Studies

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.

Methodology:

  • Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).

  • Process the blood samples to isolate plasma.

  • Analyze the plasma samples using validated bioanalytical methods (e.g., ELISA, LC-MS/MS) to determine the concentrations of:

    • Total antibody

    • Intact ADC (antibody-conjugated drug)

    • Unconjugated payload

  • Calculate key PK parameters such as clearance, volume of distribution, and half-life for both the total antibody and the intact ADC. A faster clearance of the ADC compared to the total antibody suggests in vivo linker instability.[19]

Visualizing ADC Mechanisms and Stability Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Endosome Endosome (Low pH) TumorCell->Endosome 2. Internalization Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

ADC_Stability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Plasma_Incubation ADC Incubation in Plasma (Human, Mouse, etc.) at 37°C Time_Points Sample Collection at Multiple Time Points Plasma_Incubation->Time_Points Analysis_Invitro Quantification by ELISA or LC-MS/MS Time_Points->Analysis_Invitro Invitro_Result Determine % Intact ADC and Deconjugation Rate Analysis_Invitro->Invitro_Result Dosing ADC Administration (IV) to Animal Model Blood_Sampling Blood Collection at Various Time Points Dosing->Blood_Sampling Analysis_Invivo Quantification of Total Ab, Intact ADC, and Free Payload Blood_Sampling->Analysis_Invivo PK_Analysis Pharmacokinetic Modeling Analysis_Invivo->PK_Analysis Start ADC Candidate Start->Plasma_Incubation Start->Dosing

Caption: Experimental workflow for comparing ADC linker stability.

Maleimide_Instability cluster_reactions Competing Reactions in Plasma ADC_Thiosuccinimide ADC with Thiosuccinimide Linkage Retro_Michael Retro-Michael Reaction (Deconjugation) ADC_Thiosuccinimide->Retro_Michael Unstable Hydrolysis Thiosuccinimide Ring Hydrolysis ADC_Thiosuccinimide->Hydrolysis Stabilizing Deconjugated_ADC Deconjugated ADC + Drug-Linker Retro_Michael->Deconjugated_ADC Stable_ADC Stable, Hydrolyzed ADC Hydrolysis->Stable_ADC Albumin_Adduct Albumin-Drug Adduct (Off-target Toxicity) Deconjugated_ADC->Albumin_Adduct Payload Transfer

References

Assessing the In Vivo Performance of Boc-AEDI-OH Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo performance of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). This guide provides a framework for assessing the in vivo characteristics of the Boc-AEDI-OH linker, comparing it with established cleavable and non-cleavable linker technologies. Due to the limited publicly available data specifically on the this compound linker, this document will focus on the established methodologies and comparative performance of well-characterized linkers to provide a robust blueprint for evaluation.

Introduction to ADC Linkers

Linkers are a pivotal component of ADCs, connecting the monoclonal antibody to the cytotoxic payload. Their primary role is to remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, while enabling efficient payload release at the tumor site.[][2][3] The two main categories of linkers are cleavable and non-cleavable, distinguished by their mechanism of drug release.[][2]

Based on the nomenclature, "this compound" suggests a linker containing a tert-butyloxycarbonyl (Boc) protecting group. While the exact structure of "AEDI" is not publicly documented, the presence of a Boc group in similar contexts, such as Boc-Hyp-OH, often points towards a non-cleavable linker design.[4] This guide will proceed under the assumption that this compound is a non-cleavable linker and will compare its hypothetical performance against other linker types.

Comparative Analysis of Linker Technologies

The choice of linker technology significantly impacts the pharmacokinetics (PK), efficacy, and safety profile of an ADC. Below is a comparative summary of the hypothesized this compound linker against well-established cleavable and non-cleavable alternatives.

Linker Type Mechanism of Release Key Advantages Potential Limitations Examples
This compound (Hypothesized Non-cleavable) Proteolytic degradation of the antibody in the lysosome.High plasma stability, potentially lower off-target toxicity.Dependent on tumor cell internalization and lysosomal processing; potential for active metabolites with altered activity.-
Non-cleavable Proteolytic degradation of the antibody in the lysosome.[][5][6]Excellent plasma stability, reduced risk of premature payload release.[6]Efficacy is highly dependent on the rate of ADC internalization and lysosomal degradation; limited bystander effect.[6]SMCC (used in Trastuzumab emtansine)[][5]
Cleavable (Val-Cit) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[][8]Efficient payload release in the tumor microenvironment; potential for bystander killing of adjacent tumor cells.[]Potential for off-target cleavage and systemic toxicity.[]Valine-Citrulline (vc)
Cleavable (GGFG) Enzymatic cleavage by lysosomal proteases.[][]High plasma stability with efficient lysosomal cleavage.[]Similar to other protease-cleavable linkers, potential for off-target toxicity exists.Glycine-Glycine-Phenylalanine-Glycine
Cleavable (Hydrazone) pH-sensitive hydrolysis in the acidic environment of endosomes and lysosomes.[][]Targeted release in the acidic tumor microenvironment.Susceptible to hydrolysis in plasma, leading to lower stability and potential off-target toxicity.[](Used in Gemtuzumab ozogamicin)

Experimental Protocols for In Vivo Assessment

A thorough in vivo evaluation is essential to characterize the performance of a new linker like this compound. The following are key experimental protocols.

Pharmacokinetic (PK) Analysis

Objective: To determine the in vivo stability and clearance of the ADC.

Methodology:

  • Animal Model: Typically, healthy mice or rats are used.

  • Administration: A single intravenous (IV) dose of the ADC is administered.

  • Sample Collection: Blood samples are collected at various time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 1 week, 2 weeks).

  • Analysis:

    • Total Antibody: Measured by ELISA.

    • ADC Concentration: Measured by ELISA using an anti-payload antibody.

    • Free Payload: Measured by LC-MS/MS.

  • Key Parameters: Half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) are calculated for both the total antibody and the conjugated ADC.

Tumor Xenograft Efficacy Studies

Objective: To evaluate the anti-tumor activity of the ADC.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts that express the target antigen.

  • Treatment Groups:

    • Vehicle control

    • Non-targeting ADC control

    • ADC with this compound linker

    • ADC with a comparator linker (e.g., Val-Cit or SMCC)

    • Free payload

  • Administration: ADCs are typically administered IV at various dose levels.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Efficacy is assessed by tumor growth inhibition.

Toxicology Studies

Objective: To assess the safety and tolerability of the ADC.

Methodology:

  • Animal Model: Typically, rats or non-human primates.

  • Administration: The ADC is administered at multiple dose levels, including a maximum tolerated dose (MTD).

  • Monitoring:

    • Clinical observations (daily)

    • Body weight (weekly)

    • Hematology and clinical chemistry (at baseline and termination)

    • Necropsy and histopathology of major organs at the end of the study.

  • Key Assessments: Identification of any on-target or off-target toxicities.

Visualizing Key Processes

Diagrams can clarify complex biological and experimental workflows. Below are Graphviz DOT scripts for generating such visualizations.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Binding to Target Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Receptor-mediated Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking to Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage or Antibody Degradation CellDeath Apoptosis PayloadRelease->CellDeath 5. Cytotoxic Effect

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow ADC_Prod ADC Production (this compound Linker) QC Quality Control (DAR, Purity) ADC_Prod->QC PK Pharmacokinetic Studies QC->PK Efficacy Xenograft Efficacy Studies QC->Efficacy Tox Toxicology Studies QC->Tox Data Data Analysis & Comparison PK->Data Efficacy->Data Tox->Data

Caption: In vivo assessment workflow for a novel ADC linker.

Conclusion

References

Benchmarking the Cost-Effectiveness of Boc-AEDI-OH in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of pharmaceutical development, the cost-effective synthesis of peptide-based active pharmaceutical ingredients (APIs) is a critical factor for commercial viability. The choice of coupling reagent, a key component in solid-phase peptide synthesis (SPPS), significantly impacts not only the chemical efficiency but also the overall process economics. This guide provides a comparative analysis of Boc-AEDI-OH, a disulfide-containing amino acid derivative, against other common coupling reagents used in large-scale peptide manufacturing, with a focus on cost-effectiveness, efficiency, and green chemistry principles.

Executive Summary

While this compound offers unique functionalities for specific applications like the introduction of disulfide bonds, a comprehensive, data-driven comparison of its cost-effectiveness in large-scale synthesis remains challenging due to the limited availability of public data. This guide synthesizes available information on common coupling reagents to provide a framework for evaluating the potential benefits and drawbacks of incorporating this compound into an industrial-scale workflow. The primary drivers for cost-effectiveness in large-scale peptide synthesis are reagent cost, reaction efficiency (yield and purity), solvent consumption, and waste generation.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is a multi-faceted decision that balances cost, performance, and process suitability. While bulk pricing for this compound is typically available upon request from suppliers, a general cost hierarchy for commonly used coupling reagents can be established from publicly available data for smaller quantities.

Table 1: High-Level Comparison of Common Peptide Coupling Reagents

ReagentCommon AlternativesRelative Cost (Small Scale)Key AdvantagesKey Disadvantages
This compound -Request QuoteEnables direct incorporation of a disulfide-containing moiety.Limited public data on large-scale performance and cost-effectiveness.
HBTU HATU, HCTU, TBTU
Good balance of cost and efficiency; widely used.Can cause side reactions (guanidinylation).
HATU HBTU, HCTU, PyAOP
$
High coupling efficiency, especially for hindered amino acids; low racemization.[1][2]Higher cost compared to HBTU.
HCTU HATU, HBTU
$
Similar efficiency to HATU, sometimes with better solubility.[1]Higher cost.
PyBOP HBTU, HATU
$
Efficient coupling with low racemization.[1]Byproducts can be difficult to remove.
DCC/DIC EDC$Low cost.Formation of insoluble dicyclohexylurea (DCU) byproduct (with DCC); potential for racemization.[3]

Note: Relative cost is a general estimation based on available pricing for research quantities and may not reflect bulk pricing.

Experimental Protocols and Methodologies

General Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Swelling: The solid support resin is swollen in a suitable solvent (e.g., Dimethylformamide - DMF) to ensure optimal reaction kinetics.

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Coupling: The next Fmoc-protected amino acid (or this compound) is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-Diisopropylethylamine - DIPEA) in DMF and then added to the resin. The reaction is allowed to proceed until completion.

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Towards a Greener and More Cost-Effective Synthesis

The pharmaceutical industry is increasingly focusing on "green" chemistry to reduce the environmental impact and cost of manufacturing processes.[4][5][6][7] A key metric in this regard is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. In peptide synthesis, a significant portion of the PMI is attributed to solvents used in washing steps.

Table 2: Factors Influencing Cost-Effectiveness and Sustainability in Large-Scale SPPS

FactorKey ConsiderationsImpact on Cost-EffectivenessGreen Chemistry Relevance
Reagent Cost Bulk pricing of amino acids, coupling reagents, and solvents.Direct impact on raw material costs.-
Reaction Yield & Purity Efficiency of each coupling step; minimization of side reactions.Higher yield reduces the amount of starting materials needed; higher purity simplifies purification, reducing costs.Higher efficiency reduces waste.
Solvent Consumption Volume of solvents used for swelling, reaction, and washing.Solvents represent a major cost component and require significant expenditure for disposal.Reduction of solvent usage is a primary goal of green chemistry.
Cycle Time Duration of deprotection, coupling, and washing steps.Shorter cycle times increase throughput and reduce operational costs.Faster processes can lead to energy savings.
Waste Generation Byproducts from coupling reactions and solvent waste.High disposal costs for hazardous chemical waste.Minimizing waste is a core principle of green chemistry.

Mandatory Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc-Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., with this compound) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Cleavage & Deprotection Wash2->Cleavage Repeat->Deprotection Purification Purification Cleavage->Purification API Final Peptide API Purification->API

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Factors Affecting Cost-Effectiveness

Cost_Effectiveness Cost Overall Cost-Effectiveness ReagentCost Reagent Cost Cost->ReagentCost ProcessEfficiency Process Efficiency Cost->ProcessEfficiency SolventWaste Solvent & Waste Costs Cost->SolventWaste Yield Yield & Purity ProcessEfficiency->Yield CycleTime Cycle Time ProcessEfficiency->CycleTime

Caption: Key drivers of cost-effectiveness in large-scale peptide synthesis.

Conclusion

The cost-effectiveness of this compound in large-scale peptide synthesis is contingent on a variety of factors, most notably its bulk price and its performance in terms of reaction kinetics, yield, and purity under industrial conditions. While it offers a direct route for incorporating disulfide bridges, a thorough economic evaluation requires direct comparison with alternative strategies, such as the on-resin oxidation of cysteine residues.

For researchers and drug development professionals, the decision to use this compound on a large scale should be preceded by a small-scale pilot study to generate the necessary data for a comprehensive cost-benefit analysis. This analysis should not only consider the direct cost of the reagent but also its impact on the entire manufacturing process, including solvent consumption, purification efficiency, and overall process throughput. As the industry moves towards greener and more sustainable manufacturing, the environmental impact of the chosen synthetic route will also play an increasingly important role in the decision-making process.

References

Safety Operating Guide

Proper Disposal of Boc-AEDI-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper handling and disposal of Boc-AEDI-OH, a Boc-protected amino acid derivative. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Researchers and drug development professionals handling this compound must be cognizant of its chemical properties to manage its disposal effectively. As a Boc-protected amino acid containing a disulfide bond, its waste stream may include the intact molecule, byproducts from the removal of the Boc (tert-butoxycarbonyl) protecting group, and associated solvents and reagents.

Key Safety and Handling Precautions

Before disposal, ensure that all handling procedures adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.

Disposal of Unused or Expired this compound

Solid this compound should be treated as chemical waste.

Procedure:

  • Containerization: Place the solid this compound in a clearly labeled, sealed, and chemically compatible waste container. The container must be in good condition and have a secure lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Disposal of Waste from Experimental Procedures

Waste generated from reactions involving this compound, particularly from the deprotection of the Boc group, requires careful management. The Boc group is acid-labile and is commonly removed using strong acids like trifluoroacetic acid (TFA).

Waste Segregation is Crucial:

  • Acidic Waste Stream (from Boc Deprotection): This waste will contain the deprotected amino acid, byproducts of the Boc group (such as tert-butanol, isobutylene, and tert-butyl cation), and the strong acid (e.g., TFA). This stream is corrosive and may contain volatile organic compounds.

    • Procedure:

      • Collect this waste in a designated, labeled, and sealed container suitable for corrosive and flammable materials.

      • Do not mix with other waste streams unless compatibility has been confirmed.

      • Arrange for disposal through your institution's EHS office.

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that have come into contact with this compound should be collected in a designated, sealed waste bag or container and disposed of as solid chemical waste.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the empty container can be disposed of according to your institution's guidelines for non-hazardous waste, ensuring the label is fully defaced.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key properties of related substances often involved in its use and disposal.

SubstanceMolecular Weight ( g/mol )Key Disposal Consideration
This compound 295.41Dispose of as solid chemical waste.
Trifluoroacetic Acid (TFA) 114.02Highly corrosive. Waste must be segregated and handled as corrosive hazardous waste.[1]
tert-Butanol 74.12Flammable liquid. A common byproduct of Boc deprotection.

Experimental Protocol: Boc Deprotection Waste Management

The following protocol details the management of waste generated during a typical Boc deprotection reaction.

  • Reaction Quenching: Upon completion of the deprotection reaction, carefully quench any remaining reactive reagents as per the specific experimental protocol.

  • Waste Collection: Transfer the entire reaction mixture into a designated hazardous waste container. Do not dispose of any portion down the sanitary sewer.

  • Solvent Rinsing: Rinse the reaction vessel with a minimal amount of a suitable solvent (e.g., acetone or methanol) to collect any residual material. Add the rinsate to the hazardous waste container.

  • Container Sealing and Labeling: Securely cap the waste container. Ensure it is accurately labeled with all components of the mixture, including the deprotected product, byproducts, solvents, and the acid used.

  • Temporary Storage: Place the sealed container in your laboratory's designated satellite accumulation area for hazardous waste.

  • Disposal Request: Submit a hazardous waste pickup request to your institution's EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.

Boc_AEDI_OH_Disposal_Workflow cluster_start Start cluster_identification Waste Identification cluster_solid Solid Waste cluster_liquid Liquid Waste from Reaction cluster_contaminated Contaminated Materials cluster_end Final Disposal start This compound Waste identify_waste Identify Waste Type start->identify_waste unused_solid Unused/Expired Solid identify_waste->unused_solid Solid reaction_waste Reaction Mixture (e.g., Deprotection) identify_waste->reaction_waste Liquid contaminated_items Contaminated Labware (Gloves, Tips, etc.) identify_waste->contaminated_items Contaminated Materials package_solid Package in Labeled, Sealed Container unused_solid->package_solid store_solid Store in Satellite Accumulation Area package_solid->store_solid ehs_pickup Arrange for EHS Hazardous Waste Pickup store_solid->ehs_pickup collect_liquid Collect in Labeled, Sealed Waste Container reaction_waste->collect_liquid segregate_waste Segregate from Incompatible Waste collect_liquid->segregate_waste segregate_waste->ehs_pickup package_contaminated Collect in Designated Solid Waste Container contaminated_items->package_contaminated package_contaminated->ehs_pickup

This compound Disposal Workflow

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, and contact your Environmental Health and Safety department for any questions or clarification.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.